Sulfo-QSY21-NHS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H39ClN4O13S3 |
|---|---|
Molecular Weight |
975.5 g/mol |
IUPAC Name |
1-[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)xanthen-3-yl]-2,3-dihydroindole-5-sulfonic acid chloride |
InChI |
InChI=1S/C45H38N4O13S3.ClH/c50-42-13-14-43(51)49(42)62-45(52)27-15-19-46(20-16-27)63(53,54)41-4-2-1-3-36(41)44-34-9-5-30(47-21-17-28-23-32(64(55,56)57)7-11-37(28)47)25-39(34)61-40-26-31(6-10-35(40)44)48-22-18-29-24-33(65(58,59)60)8-12-38(29)48;/h1-12,23-27H,13-22H2,(H-,55,56,57,58,59,60);1H |
InChI Key |
GXCGJHGIWCKXTJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfo-QSY21-NHS: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-QSY21-NHS, a non-fluorescent quencher widely utilized in the development of fluorescent probes and assays. The information presented herein is intended to support researchers and scientists in the fields of biochemistry, molecular biology, and drug development in effectively utilizing this valuable reagent.
Core Chemical Properties and Structure
This compound is a dark quencher that functions as an efficient energy transfer acceptor for far-red and near-infrared fluorescent dyes.[1] Its key characteristic is a broad and intense absorption spectrum, with a maximum around 661 nm, while exhibiting no native fluorescence.[2][3] This property makes it an ideal acceptor in Fluorescence Resonance Energy Transfer (FRET) applications.[1][2][3][4][5][6] The N-hydroxysuccinimide (NHS) ester functional group provides its reactivity towards primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, as well as amine-modified oligonucleotides.[1][4][5][7][8][9][10] This reaction forms a stable, covalent amide bond.[4] The addition of a sulfonate group (-SO3) to the N-hydroxysuccinimide ring, creating the "Sulfo-NHS" form, significantly increases the molecule's water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents.[8][9][11][12][] This is a key advantage over standard NHS esters, which are generally insoluble in water.[9]
Chemical Structure of the Core Quencher (QSY-21 Moiety)
While the precise structure of the entire this compound molecule is proprietary and not always publicly available, the core QSY-21 chromophore is a xanthene-based dye. The NHS ester and the sulfo group are attached to this core structure.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its non-sulfonated analog, QSY-21 NHS ester.
| Property | Value | Source |
| Molecular Weight | ~815.34 g/mol (for SY-21 NHS ester, a QSY-21 equivalent) | [4] |
| Absorption Maximum (λmax) | 661 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ (for SY-21 NHS ester) | [4][5] |
| Quenching Range | 580 nm - 680 nm | [4][5][6] |
| Reactivity | Primary amines (-NH₂) | [1][4][5][7][10] |
| Solubility | DMSO, DMF (for NHS ester); Water, DMF, DMSO (for Sulfo-NHS ester) | [4][14] |
Experimental Protocols
Protocol: Conjugation of this compound to a Protein
This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed to prepare a stock solution)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in water, DMF, or DMSO to a concentration of 1-10 mg/mL. The sulfonate group enhances water solubility, but using a small amount of organic solvent can aid in initial dissolution.[8][9][11][12][]
-
Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction is most efficient at a pH of 7-9.[4]
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of QSY-21 (around 661 nm). Note that the NHS by-product can absorb at 260-280 nm, so thorough purification is crucial.[11][15]
Visualizations
Signaling Pathway: Fluorescence Quenching by Sulfo-QSY21
Caption: Fluorescence Resonance Energy Transfer (FRET) from a donor fluorophore to the Sulfo-QSY21 acceptor, resulting in quenching of the fluorescence signal.
Experimental Workflow: Protein Conjugation with this compound
Caption: A step-by-step workflow for the covalent labeling of a protein with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. QSY™ 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 3. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. SY-21 NHS ester, 788146-37-2 | BroadPharm [broadpharm.com]
- 6. SY-21 NHS ester | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. BioActs Official Website [bioacts.com]
- 14. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Sulfo-QSY21-NHS: A Technical Guide to Absorption and Quenching in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and quenching capabilities of Sulfo-QSY21-NHS ester, a non-fluorescent acceptor dye critical for the development of fluorescence resonance energy transfer (FRET) probes. This document details its absorption characteristics, quenching range, and provides foundational protocols for its application in labeling biomolecules.
Core Properties of this compound
This compound is a water-soluble, amine-reactive dark quencher. Its utility lies in its ability to efficiently accept energy from a donor fluorophore without emitting fluorescence itself, making it an invaluable tool in designing FRET-based assays for studying molecular interactions. The succinimidyl ester (NHS) moiety allows for covalent labeling of primary amines on proteins, peptides, and amine-modified oligonucleotides.
Quantitative Data Summary
The key spectral and physical properties of this compound and its equivalents (QSY 21 NHS Ester, SY-21 NHS Ester) are summarized below.
| Property | Value | References |
| Absorption Maximum (λmax) | ~660-661 nm | [1][2][3][4][5] |
| Quenching Range | 580 nm - 720 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | |
| Reactivity | Primary amines | |
| Optimal Labeling pH | 7 - 9 | |
| Solubility | DMSO, DMF, Water |
Absorption Spectrum
The absorption spectrum of QSY 21, an equivalent of this compound, demonstrates a broad absorption profile in the far-red to near-infrared region. The peak absorption is observed at approximately 660 nm. This broad absorption is crucial for its effectiveness as a quencher for a variety of fluorophores that emit in this range.
Quenching Mechanism and FRET
This compound functions as an acceptor in Fluorescence Resonance Energy Transfer (FRET). In this process, a donor fluorophore, upon excitation, transfers its energy to the proximal this compound molecule non-radiatively. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. This "molecular ruler" characteristic is fundamental to its use in assays that detect changes in molecular proximity.
Experimental Protocols
The following sections outline generalized protocols for the labeling of biomolecules with this compound.
Preparation of Reagents
-
Biomolecule Solution : Dissolve the protein or amine-modified oligonucleotide in a suitable buffer. A common choice is 0.1 M sodium bicarbonate or phosphate (B84403) buffer at a pH of 7.2-7.5. The concentration of the biomolecule should typically be in the range of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.
-
This compound Stock Solution : Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution of known concentration (e.g., 10 mg/mL).
Protein Labeling Protocol
-
Molar Ratio Calculation : Determine the desired molar ratio of this compound to your protein. This often requires optimization, but a starting point of a 10 to 20-fold molar excess of the dye is common.
-
Reaction Incubation : Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically below 10%) to avoid denaturation of the protein.
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-2 hours, or overnight at 4°C. Protect the reaction from light.
-
Purification : Remove the unreacted this compound and byproducts. This is commonly achieved through size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis.
The following diagram illustrates a typical workflow for labeling a protein with this compound.
Conclusion
This compound is a highly effective dark quencher with a broad absorption spectrum in the far-red region, making it an ideal acceptor for a wide range of donor fluorophores in FRET-based applications. Its amine-reactive nature allows for straightforward conjugation to various biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to incorporate this compound into their experimental designs for studying molecular interactions and developing novel diagnostic and therapeutic agents.
References
- 1. Absorption [QSY 21] | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. QSY™ 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. QSY 21 Quencher Oligonucleotide Modification [biosyn.com]
- 5. Molecular Probes nonfluorescent quenchers and photosensitizers—Table 1.10 | Thermo Fisher Scientific - JP [thermofisher.com]
Sulfo-QSY21-NHS: A Comprehensive Technical Guide for Advanced Labeling and Quenching Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features, benefits, and applications of Sulfo-QSY21-NHS, a water-soluble, amine-reactive dark quencher. Designed for advanced labeling and fluorescence resonance energy transfer (FRET) assays, this document provides detailed technical specifications, experimental protocols, and visual representations of key chemical processes to facilitate its effective integration into research and development workflows.
Core Features and Benefits
This compound is a non-fluorescent dye that functions as an efficient energy transfer acceptor for a broad range of fluorophores, particularly in the far-red and near-infrared spectra. Its key features and the associated benefits are summarized below.
Key Features:
-
Broad Quenching Range: this compound effectively quenches fluorescence over a wide spectral range, typically from 580 nm to 680 nm, with some sources indicating a broader range of 540-750 nm.[1] This makes it a versatile quencher compatible with a variety of common fluorophores.
-
Amine Reactivity: The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (-NH2) on biomolecules such as proteins (e.g., lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing ligands to form stable amide bonds.[1][2]
-
Water Solubility: The inclusion of a sulfonate group ("Sulfo") significantly enhances the water solubility of the molecule. This allows for conjugation reactions to be performed in aqueous buffers under physiological conditions, minimizing the need for organic co-solvents that can be detrimental to sensitive biomolecules.
-
Non-Fluorescent Nature: As a dark quencher, this compound does not emit fluorescence upon accepting energy from a donor fluorophore. This eliminates background fluorescence, leading to improved signal-to-noise ratios in FRET-based assays.
Benefits for Researchers:
-
Enhanced Assay Sensitivity: The broad quenching range and lack of native fluorescence contribute to highly sensitive and specific FRET-based assays for detecting and quantifying molecular interactions, enzyme activity, and conformational changes in biomolecules.
-
Versatile Applications: Its ability to label a wide array of amine-containing molecules makes it suitable for diverse applications, including the development of activity-based probes, molecular beacons, and targeted drug delivery systems.[2]
-
Simplified Bioconjugation: The water-soluble nature of this compound simplifies experimental workflows by allowing for direct labeling in aqueous environments, which is particularly advantageous when working with proteins and other biomolecules that are sensitive to organic solvents.
-
Stable Conjugates: The formation of covalent amide bonds ensures the creation of stable, long-lasting conjugates suitable for a variety of downstream applications and analyses.[2]
Technical Specifications
The following table summarizes the key quantitative data for this compound and its non-sulfonated equivalent, QSY-21 NHS.
| Property | Value | Source(s) |
| Quenching Range | 580 - 680 nm | AxisPharm |
| 540 - 750 nm | MedchemExpress | |
| Absorption Maximum (λmax) | ~661 nm | AAT Bioquest |
| 656 nm | Lumiprobe | |
| Molar Extinction Coefficient | 89,000 cm⁻¹M⁻¹ | AAT Bioquest |
| Recommended Donor Dyes | Fluorescein, Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, Cy5 | AxisPharm |
Mechanism of Action: Amine Labeling
The fundamental utility of this compound lies in its ability to covalently attach to biomolecules through the reaction of its NHS ester group with primary amines. This reaction, which is most efficient at a pH between 7.2 and 9, proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.
References
Sulfo-QSY21-NHS: A Technical Guide to Stability and Storage
For researchers, scientists, and drug development professionals utilizing Sulfo-QSY21-NHS, a thorough understanding of its stability and optimal storage conditions is paramount for ensuring experimental reproducibility and the successful development of novel bioconjugates. This guide provides an in-depth overview of the core principles governing the stability of this compound, drawing upon data for N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS) esters as a whole, due to the limited availability of specific quantitative data for the this compound molecule itself.
Core Concepts: Stability and Reactivity
This compound is an amine-reactive fluorescent dye that contains a sulfo-NHS ester functional group. This group reacts with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) to form stable amide bonds.[1][2] The utility of this compound is intrinsically linked to the integrity of this reactive ester. The primary pathway of degradation is hydrolysis, where the ester reacts with water, rendering it incapable of conjugating to its target.
The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture. Generally, NHS esters exhibit greater stability at acidic pH and are highly susceptible to rapid hydrolysis in basic conditions.
Storage Conditions
Proper storage is critical to maintain the reactivity of this compound. Recommendations from various suppliers for similar NHS and sulfo-NHS esters provide a strong guideline for best practices.
Solid Form: For long-term storage, this compound powder should be stored in a desiccated environment at low temperatures.
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 12 months | Store in the dark, desiccated.[3][4] |
| 4°C | Stable for 1 year | Upon receipt, store refrigerated.[5] |
Stock Solutions: Once dissolved, the stability of this compound decreases significantly. It is crucial to prepare stock solutions fresh and use them promptly. If storage is necessary, it should be at very low temperatures and for a limited time.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Sealed storage, away from moisture and light.[1] |
| -20°C | Up to 1 month | Sealed storage, away from moisture and light.[1] Reconstituted DMSO stock solutions can be stored for less than two weeks.[6] |
To avoid condensation, allow the reagent vial to equilibrate to room temperature before opening.[7][8] For optimal stability of stock solutions, consider purging the vial headspace with an inert gas like nitrogen before sealing.[7]
Hydrolysis and pH Stability
| pH | Half-life of NHS Ester |
| 7 | 4-5 hours[9][10] |
| 8 | 1 hour[9][10] |
| 8.6 | 10 minutes[9][10] |
| 9 | Minutes[7][8] |
The sulfo-NHS form is generally considered to be somewhat more stable in aqueous solutions than its non-sulfonated NHS counterpart.[7]
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general framework for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF (if starting from solid)
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0, or hydroxylamine)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) with 0.15 M NaCl at pH 7.2-7.5.[10]
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction is most efficient at a pH range of 7-8.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.[11]
-
Quenching: Add a quenching reagent to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining this compound.[10]
-
Purification: Remove excess dye and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol for Assessing the Reactivity of this compound
This method allows for a qualitative assessment of the activity of a vial of this compound by measuring the release of the N-hydroxysulfosuccinimide leaving group upon hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)[7]
-
0.5-1.0 N NaOH[7]
-
Spectrophotometer
Procedure:
-
Initial Absorbance: Dissolve 1-2 mg of this compound in 2 ml of amine-free buffer. Measure the absorbance at 260 nm.[7][8]
-
Base Hydrolysis: To the same solution, add 100 µl of 0.5-1.0 N NaOH and mix for 30 seconds.[7]
-
Final Absorbance: Promptly (within 1 minute) measure the absorbance at 260 nm again.[7][8]
-
Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the this compound was active, as the NHS leaving group absorbs strongly at this wavelength.[7] No measurable increase suggests the reagent has hydrolyzed and is inactive.[7]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the hydrolysis pathway, a typical experimental workflow for conjugation, and the logical relationship of factors affecting stability.
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for protein conjugation.
Caption: Key factors influencing stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Methodological & Application
Application Notes and Protocols for Sulfo-QSY21-NHS Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with the amine-reactive quencher, Sulfo-QSY21 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins by forming a stable amide bond with primary amino groups, such as the side chain of lysine (B10760008) residues.[1][2] Sulfo-QSY21 is a water-soluble, non-fluorescent quencher with a broad absorption spectrum (580-680 nm), making it an excellent acceptor for various fluorophores in Förster Resonance Energy Transfer (FRET) based applications.[3][4] Labeled antibodies with Sulfo-QSY21 are valuable tools in the development of immunoassays, biosensors, and other applications where quenching of a fluorescent signal is required.[3]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Supplier | Notes |
| Sulfo-QSY21 NHS Ester | Various | Store at -20°C, protected from light and moisture. |
| Antibody (IgG) | User-provided | Must be in an amine-free buffer (e.g., PBS). |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For reconstituting the Sulfo-QSY21 NHS ester. |
| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 | In-house preparation | Reaction buffer. |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | In-house preparation | For antibody dialysis and purification. |
| Desalting Columns (e.g., Sephadex G-25) | GE Healthcare | For purification of the antibody-quencher conjugate. |
| 1 M Tris-HCl, pH 8.0 or 1 M Glycine | In-house preparation | For quenching the labeling reaction (optional). |
| Spectrophotometer | N/A | For determining the Degree of Labeling (DOL). |
| Centrifuge | N/A | For use with desalting columns. |
Experimental Protocols
This section details the step-by-step procedure for labeling an IgG antibody with Sulfo-QSY21 NHS ester.
Antibody Preparation
Proper preparation of the antibody is critical for successful labeling. The antibody solution must be free of any amine-containing stabilizers like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines, it must be dialyzed against 1X PBS, pH 7.2-7.4.
-
Concentration Adjustment: For optimal labeling, the antibody concentration should be between 2-10 mg/mL. If necessary, concentrate the antibody using a suitable centrifugal filter device.
Preparation of Sulfo-QSY21 NHS Ester Stock Solution
Due to the moisture-sensitive nature of NHS esters, the Sulfo-QSY21 NHS ester should be dissolved in anhydrous DMSO immediately before use.
-
Allow the vial of Sulfo-QSY21 NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of Sulfo-QSY21 NHS ester in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.893 mg of Sulfo-QSY21 NHS ester (MW = 892.90 g/mol ) in 100 µL of anhydrous DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
Antibody Labeling Reaction
The labeling reaction should be performed at a slightly basic pH to ensure the primary amines on the antibody are deprotonated and available for reaction.
-
Transfer the desired amount of purified antibody into a microcentrifuge tube.
-
Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Add the calculated volume of the 10 mM Sulfo-QSY21 NHS ester stock solution to the antibody solution. The recommended molar excess of dye to antibody is between 10:1 and 20:1. Refer to Table 2 for guidance on the volume of dye to add for different molar ratios.
-
Gently mix the reaction solution by pipetting up and down or by brief vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching buffer can be added to consume any unreacted NHS ester.
-
Add a final concentration of 50-100 mM Tris-HCl or Glycine to the reaction mixture.
-
Incubate for an additional 10-15 minutes at room temperature.
Purification of the Labeled Antibody
It is crucial to remove any unconjugated Sulfo-QSY21 to prevent interference in downstream applications. Size exclusion chromatography using a desalting column is a common and effective method.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the resin bed.
-
Centrifuge the column to collect the purified antibody-quencher conjugate. The labeled antibody will elute first, while the smaller, unconjugated dye molecules will be retained in the column.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of quencher molecules conjugated to each antibody molecule. It is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-QSY21, which is approximately 660 nm (A660).
-
Calculate the DOL using the following formula:
Protein Concentration (M) = [A280 - (A660 x CF280)] / ε_protein
Quencher Concentration (M) = A660 / ε_quencher
DOL = Quencher Concentration / Protein Concentration
Where:
-
CF280 is the correction factor for the absorbance of Sulfo-QSY21 at 280 nm (0.32).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_quencher is the molar extinction coefficient of Sulfo-QSY21 at 660 nm (90,000 M⁻¹cm⁻¹).
-
Storage of the Labeled Antibody
Store the purified Sulfo-QSY21 labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer such as bovine serum albumin (BSA) to a final concentration of 1-2 mg/mL and store at -20°C in single-use aliquots.
Data Presentation
The following tables provide quantitative data to guide the experimental setup.
Table 1: Properties of Sulfo-QSY21 NHS Ester
| Parameter | Value | Reference |
| Molecular Weight | 892.90 g/mol | |
| Maximum Absorbance (λmax) | 660 nm | |
| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹ at 660 nm | |
| Correction Factor (CF280) | 0.32 |
Table 2: Example Molar Excess Calculations for Labeling 1 mg of IgG (Assuming an IgG molecular weight of 150,000 g/mol )
| Desired Molar Excess (Dye:Ab) | Volume of 10 mM Sulfo-QSY21 Stock to Add (µL) | Expected Degree of Labeling (DOL) |
| 5:1 | 3.33 | 1 - 3 |
| 10:1 | 6.67 | 3 - 5 |
| 15:1 | 10.0 | 4 - 7 |
| 20:1 | 13.33 | 6 - 9 |
Note: The expected DOL is an approximation and can vary depending on the specific antibody and reaction conditions.
Visualizations
Antibody Labeling Workflow
Caption: Experimental workflow for labeling antibodies with this compound.
FRET-Based Immunoassay Principle
Caption: Principle of a competitive FRET-based immunoassay.
References
Application Notes and Protocols for Oligonucleotide Conjugation with Sulfo-QSY21-NHS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent conjugation of Sulfo-QSY21-NHS ester to amine-modified oligonucleotides. The protocols detailed below cover the conjugation reaction, purification of the resulting conjugate, and its subsequent characterization.
Introduction
Sulfo-QSY21 is a non-fluorescent quencher widely used in the design of various probes, including those for fluorescence resonance energy transfer (FRET) applications. The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-QSY21 readily reacts with primary aliphatic amines, such as those introduced at the 5' or 3' terminus or internally within an oligonucleotide, to form a stable amide bond.[1][2] This process is fundamental for the synthesis of quencher-labeled oligonucleotides for various applications in molecular biology and diagnostics. The sulfonate group on the Sulfo-QSY21 moiety enhances its water solubility, allowing the conjugation reaction to be performed in aqueous buffers without the need for organic co-solvents.[3]
Chemical Reaction and Signaling Pathway
The conjugation reaction involves the nucleophilic attack of the primary amine on the oligonucleotide with the NHS ester of Sulfo-QSY21. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Caption: Chemical reaction scheme for the conjugation of an amine-modified oligonucleotide with this compound.
Experimental Protocols
This section provides a step-by-step guide for the conjugation of this compound to an amine-modified oligonucleotide.
Reagent Preparation
Proper preparation of reagents is critical for a successful conjugation reaction.
| Reagent | Preparation Instructions | Storage |
| Amine-Modified Oligonucleotide | Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM. Verify the concentration by measuring the absorbance at 260 nm. | -20°C |
| Conjugation Buffer | Prepare a 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer. Adjust the pH to 8.3-8.5.[4] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.[4] | 4°C for up to 2 months |
| This compound | Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the required amount of this compound directly in the conjugation buffer immediately before use to a stock concentration of 10 mg/mL. | Desiccated at -20°C |
Conjugation Reaction Workflow
Caption: Experimental workflow for oligonucleotide conjugation with this compound.
Step-by-Step Conjugation Protocol
-
Prepare the Oligonucleotide Solution: In a microcentrifuge tube, dilute the amine-modified oligonucleotide stock solution with conjugation buffer to a final concentration of 0.1-1.0 mM.
-
Add this compound: Add a 10- to 20-fold molar excess of the freshly prepared this compound solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.
-
Incubate: Gently vortex the reaction mixture and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Proceed immediately to the purification step to separate the oligonucleotide-QSY21 conjugate from unreacted quencher and oligonucleotide.
Purification of the Oligonucleotide-Sulfo-QSY21 Conjugate
Purification is a critical step to remove excess reagents and byproducts. The choice of method depends on the scale of the reaction, the length of the oligonucleotide, and the required purity.
| Purification Method | Principle | Advantages | Disadvantages | Recommended For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange). | High purity (>95%); excellent separation of labeled from unlabeled oligos and free dye. | Requires specialized equipment; can be time-consuming. | Applications requiring high purity, such as in vivo studies and diagnostics. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High resolution for long oligonucleotides; can separate full-length from truncated sequences. | Can be labor-intensive; recovery of the product from the gel can be challenging. | Purification of long oligonucleotides (>50 bases). |
| Cartridge Purification (Reversed-Phase) | Separation based on the hydrophobicity of the 5'-DMT group or a hydrophobic dye. | Faster than HPLC and PAGE; good for removing failure sequences. | Lower purity than HPLC; may not efficiently remove free dye. | Routine applications where high purity is not essential. |
| Desalting (Size-Exclusion Chromatography) | Separation of the high molecular weight oligonucleotide conjugate from low molecular weight contaminants. | Quick and simple; effective for removing salts and unincorporated NHS. | Does not separate labeled from unlabeled oligonucleotides or full-length from truncated sequences. | A preliminary clean-up step or for applications tolerant of unlabeled oligos. |
Characterization of the Conjugate
After purification, the oligonucleotide-Sulfo-QSY21 conjugate should be characterized to confirm successful conjugation and assess purity.
UV-Visible Spectroscopy
-
Principle: The concentration of the oligonucleotide is determined by measuring the absorbance at 260 nm, while the concentration of the Sulfo-QSY21 quencher is measured at its absorbance maximum (around 660 nm). The ratio of these absorbances can be used to estimate the degree of labeling.
-
Protocol:
-
Dilute a small aliquot of the purified conjugate in an appropriate buffer.
-
Measure the absorbance spectrum from 220 nm to 700 nm.
-
Calculate the concentration of the oligonucleotide and the quencher using their respective extinction coefficients.
-
Mass Spectrometry (MALDI-TOF)
-
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the exact molecular weight of the conjugate, confirming the covalent attachment of the Sulfo-QSY21 moiety.
-
Protocol:
-
Co-crystallize a small amount of the purified conjugate with a suitable matrix (e.g., 3-hydroxypicolinic acid).
-
Analyze the sample on a MALDI-TOF mass spectrometer in the appropriate mode (typically negative ion mode for oligonucleotides).
-
Compare the observed molecular weight with the calculated theoretical mass of the conjugate.
-
-
Note: Dark quenchers can sometimes undergo photo-dissociation during MALDI analysis, leading to complex spectra. Optimization of the matrix and laser intensity may be required.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive this compound due to hydrolysis.- Suboptimal pH of the conjugation buffer.- Presence of primary amines in the buffer. | - Prepare fresh this compound solution immediately before use.- Ensure the pH of the conjugation buffer is between 8.3 and 8.5.- Use a buffer free of primary amines (e.g., sodium bicarbonate or phosphate). |
| Multiple Peaks in HPLC Chromatogram | - Presence of unreacted oligonucleotide and/or free quencher.- Incomplete purification. | - Optimize the purification protocol (e.g., adjust the gradient in HPLC).- Increase the molar excess of the limiting reagent to drive the reaction to completion. |
| No Mass Peak Corresponding to the Conjugate in MALDI-TOF | - Low concentration of the conjugate.- Photo-dissociation of the quencher. | - Concentrate the sample before analysis.- Optimize MALDI conditions (matrix, laser power). |
References
Recommended buffer and pH conditions for Sulfo-QSY21-NHS labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sulfo-QSY21-NHS ester, a non-fluorescent quencher, for the labeling of primary amines in proteins, peptides, and other biomolecules. These guidelines are intended to assist researchers in designing and executing robust and reproducible labeling experiments for applications such as Förster Resonance Energy Transfer (FRET)-based assays.
Introduction to this compound Labeling
This compound is an amine-reactive quencher that is commonly employed in the development of FRET-based probes to study a variety of biological processes, including enzyme activity, protein-protein interactions, and conformational changes in biomolecules. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. The sulfonate group on the succinimide (B58015) ring renders the molecule water-soluble, which can be advantageous for labeling reactions in aqueous buffers.
The key to successful labeling with this compound is the careful control of reaction conditions, particularly the pH of the reaction buffer. The reaction with amines is highly pH-dependent; alkaline conditions (pH 8.3-8.5) are optimal for promoting the nucleophilic attack of the deprotonated amine on the NHS ester.[1][2][3][4] However, at excessively high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[1]
Recommended Buffer and pH Conditions
The choice of buffer and the maintenance of an optimal pH are critical for efficient this compound labeling. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Notes |
| Optimal pH Range | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Recommended Buffers | 0.1 M Sodium Bicarbonate | Provides the appropriate pH for the reaction. |
| 0.1 M Sodium Phosphate | An alternative buffer that can be used. | |
| Buffers to Avoid | Buffers containing primary amines (e.g., Tris) | Amine-containing buffers will compete with the target molecule for reaction with the NHS ester. |
Experimental Protocols
This section provides a detailed protocol for the labeling of a protein with this compound. The protocol is divided into three main stages: preparation of reagents, the labeling reaction, and purification of the conjugate.
Materials
-
Protein or other amine-containing biomolecule
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or another amine-containing buffer)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Spectrophotometer
Preparation of Reagents
-
Protein Solution : Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure that the protein solution is free of any amine-containing contaminants.
-
This compound Stock Solution : Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
Labeling Reaction
The following workflow outlines the steps for the labeling reaction.
-
Molar Excess : Determine the desired molar ratio of this compound to the protein. A molar excess of 10-20 fold is a common starting point for optimization.
-
Reaction Initiation : While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Purification of the Conjugate
Remove the unreacted this compound and byproducts using a suitable purification method, such as gel filtration (desalting column) or dialysis.
Application Example: FRET-based Caspase-3 Activity Assay
A common application of this compound is in the creation of FRET-based probes for detecting enzyme activity. For example, a peptide substrate for caspase-3, an enzyme involved in apoptosis, can be labeled with a fluorophore (e.g., a cyanine (B1664457) dye) at one end and Sulfo-QSY21 as a quencher at the other. In the intact peptide, the close proximity of the fluorophore and quencher results in efficient FRET, leading to quenching of the fluorescence. Upon cleavage of the peptide by active caspase-3, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
The following diagram illustrates the caspase-3 signaling pathway that can be monitored using such a FRET probe.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound labeling.
Table 1: Recommended Reaction Conditions
| Parameter | Value | Reference |
| pH | 8.3 - 8.5 | |
| Temperature | Room Temperature (20-25°C) or 4°C | General recommendation |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | |
| Molar Excess (Dye:Protein) | 10:1 to 20:1 (starting point for optimization) |
Table 2: this compound Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | Not applicable (non-fluorescent) | |
| Absorption Maximum (λabs) | ~661 nm | Vendor information |
| Quenching Range | 580 - 680 nm | Vendor information |
| Solubility | Water, DMSO, DMF |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Verify the pH of the buffer is between 8.3 and 8.5. |
| Presence of amine-containing contaminants in the protein solution. | Purify the protein sample to remove any interfering substances. | |
| Hydrolysis of this compound ester. | Prepare the this compound stock solution immediately before use and use anhydrous DMSO or DMF. | |
| Insufficient molar excess of the dye. | Increase the molar ratio of this compound to the protein. | |
| Precipitation of Protein during Labeling | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the this compound stock solution to less than 10% of the total reaction volume. |
| Protein instability under reaction conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C). |
By following these guidelines and protocols, researchers can effectively utilize this compound for the development of robust and sensitive assays for a wide range of applications in life sciences and drug discovery.
References
Application Note: Purification of Sulfo-QSY21-NHS Labeled Peptides Using Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of peptides labeled with the non-fluorescent quencher, Sulfo-QSY21-NHS, using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol covers the initial peptide labeling reaction, sample preparation, and a robust HPLC purification method designed to separate the labeled peptide from unreacted dye and unlabeled peptide. This method is critical for ensuring the purity of labeled peptides used in various assays, including fluorescence resonance energy transfer (FRET) based studies.
Introduction
Sulfo-QSY21 is a non-fluorescent diarylrhodamine chromophore with strong absorption in the visible wavelength region (580-680 nm), making it an effective quencher for a wide range of fluorophores such as Alexa Fluor dyes, TAMRA, ROX, and Cy5.[1][2][3] The N-hydroxysuccinimide (NHS) ester form of Sulfo-QSY21 reacts efficiently with primary amines (-NH2) on peptides, such as the N-terminus or the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2][4]
Following the labeling reaction, the mixture typically contains the desired labeled peptide, unreacted (hydrolyzed) dye, and excess unlabeled peptide. Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying the target conjugate due to its high-resolution separation of molecules based on hydrophobicity.[5][6] This application note provides a comprehensive, step-by-step protocol for this purification process.
Experimental Protocols
Peptide Labeling with this compound Ester
This protocol outlines the general procedure for labeling a peptide with this compound ester. The optimal molar ratio of dye to peptide may need to be determined empirically.
Materials:
-
Peptide with a primary amine
-
This compound Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or another amine-free buffer like phosphate (B84403) buffer at the same pH[7]
-
Microcentrifuge tubes
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.[7] The reconstituted NHS ester is susceptible to hydrolysis and should be used promptly.[8]
-
Calculate Molar Ratio: Determine the amount of dye needed for the reaction. A 5-10 fold molar excess of the NHS ester to the peptide is a common starting point for achieving high labeling efficiency.[7]
-
Reaction: Add the calculated volume of the this compound stock solution to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[8] Alternatively, the reaction can proceed overnight at 4°C.[7]
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris, but this is often unnecessary if proceeding directly to HPLC purification.
-
Sample Preparation for HPLC: Acidify the reaction mixture by adding a small volume of 10% trifluoroacetic acid (TFA) to a final concentration of 0.1% to ensure compatibility with the HPLC mobile phase and improve peak shape. Centrifuge the sample to pellet any precipitate before injection.
HPLC Purification Protocol
RP-HPLC separates the more hydrophobic dye-labeled peptide from the less hydrophobic unlabeled peptide. Unreacted, hydrolyzed dye typically elutes much later in the gradient.
Materials & System:
-
HPLC system with a gradient pump and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size). Wide-pore columns (300 Å) are recommended for larger peptides and proteins.[6]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[9]
-
Fraction collection tubes.
Procedure:
-
System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the acidified and clarified reaction mixture onto the column.
-
Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B. The gradient should be optimized based on the hydrophobicity of the specific peptide, but a general-purpose gradient is provided in Table 1.
-
Detection: Monitor the elution profile at two wavelengths:
-
214/220 nm: To detect the peptide backbone.[5]
-
~596 nm: To detect the QSY21 quencher (the approximate absorption maximum).
-
-
Fraction Collection: Collect fractions (e.g., 0.5 or 1.0 mL) across the peaks of interest. The desired Sulfo-QSY21-labeled peptide should have a peak at both 220 nm and ~596 nm and will typically elute later than the unlabeled peptide.
-
Post-Purification: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm purity and identity. Pool the pure fractions and remove the solvent via lyophilization (freeze-drying).
Data Presentation
The HPLC parameters for a typical purification run are summarized below.
Table 1: HPLC Purification Parameters
| Parameter | Recommended Setting | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å | Stationary phase for hydrophobic interaction.[6][9] |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent, improves peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting bound peptides. |
| Flow Rate | 1.0 mL/min | Standard analytical to semi-preparative flow.[9] |
| Detection Wavelengths | 220 nm & ~596 nm | Detects peptide backbone and QSY21 dye, respectively. |
| Column Temperature | 35-40°C | Improves peak shape and separation efficiency.[9] |
| Gradient | 5% to 65% B over 40 minutes | Separates components based on hydrophobicity. |
| Injection Volume | 20 - 200 µL | Dependent on sample concentration and column capacity. |
Visualization of Workflow
The overall process from labeling to final product is illustrated in the workflow diagram below.
Caption: Workflow for labeling and purification of Sulfo-QSY21 peptides.
References
- 1. SY-21 NHS ester | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - BR [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. hplc.eu [hplc.eu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. mesoscale.com [mesoscale.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Sulfo-QSY21-NHS in Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-QSY21-NHS, a non-fluorescent dark quencher, in live-cell imaging experiments. The primary application highlighted is the study of G-protein coupled receptor (GPCR) dynamics, specifically receptor dimerization and internalization, using Förster Resonance Energy Transfer (FRET) microscopy.
Introduction
This compound is an amine-reactive, water-soluble, and membrane-impermeable dark quencher. Its N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds. The sulfonate group enhances water solubility and prevents the molecule from crossing the cell membrane, making it an ideal tool for specifically labeling cell-surface proteins in live-cell applications.
In FRET-based assays, this compound serves as an excellent acceptor for a wide range of donor fluorophores, effectively quenching their emission when in close proximity (typically <10 nm). This property can be exploited to monitor dynamic cellular processes such as protein-protein interactions and conformational changes in real-time.
Key Properties of this compound
| Property | Value | Reference |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1] |
| Reactivity | Primary amines (-NH₂) | [1] |
| Quenching Range | Broad absorption in the far-red and near-infrared (NIR) region | |
| Solubility | Water-soluble | |
| Membrane Permeability | Impermeable |
Application: Monitoring GPCR Dimerization and Internalization using FRET
A key application of this compound in live-cell imaging is the study of GPCR dimerization and internalization. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. Their dimerization and subsequent internalization are critical events in signal transduction and regulation.
This protocol describes a FRET-based assay to monitor these processes. The GPCR of interest is endogenously or exogenously expressed with a genetically encoded fluorescent protein (e.g., Green Fluorescent Protein, GFP) at its intracellular C-terminus, which will serve as the FRET donor. An antibody specific to an extracellular epitope of the GPCR is then labeled with this compound to act as the FRET acceptor.
Signaling Pathway: GPCR Dimerization and Internalization
Caption: GPCR Dimerization and Internalization Pathway.
Experimental Protocols
Protocol 1: Labeling of Anti-GPCR Antibody with this compound
This protocol outlines the steps for conjugating this compound to a primary antibody that specifically recognizes an extracellular epitope of the target GPCR.
Materials:
-
Anti-GPCR antibody (purified, carrier-free)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. A molar ratio of 10:1 (quencher:antibody) is a good starting point, but this may need to be optimized.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove unconjugated this compound by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and the maximum absorbance of QSY-21 (around 660 nm).
Protocol 2: Live-Cell FRET Imaging of GPCR Dimerization and Internalization
This protocol describes the use of the this compound labeled antibody for live-cell FRET imaging.
Materials:
-
Cells expressing the GPCR-GFP fusion protein
-
This compound labeled anti-GPCR antibody (from Protocol 1)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
GPCR agonist
-
Fluorescence microscope equipped for live-cell imaging and FRET analysis (with appropriate filter sets for GFP and a far-red channel for monitoring the quencher, if desired).
Procedure:
-
Cell Culture: Plate the cells expressing the GPCR-GFP fusion protein on glass-bottom dishes suitable for microscopy.
-
Antibody Labeling:
-
Incubate the cells with the this compound labeled antibody in live-cell imaging medium for 30-60 minutes at 37°C. The optimal concentration of the labeled antibody should be determined empirically, but a starting concentration of 1-5 µg/mL is recommended.
-
Wash the cells three times with pre-warmed imaging medium to remove unbound antibody.
-
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Acquire baseline images of the GFP fluorescence (donor channel).
-
Add the GPCR agonist to the imaging medium to induce receptor dimerization and internalization.
-
Acquire a time-lapse series of images of the GFP fluorescence. A decrease in GFP fluorescence intensity in specific regions of the cell (e.g., plasma membrane) indicates FRET, signifying that the GPCR-GFP (donor) and the antibody-Sulfo-QSY21-NHS (acceptor) are in close proximity due to receptor dimerization.
-
-
Data Analysis:
-
Quantify the change in GFP fluorescence intensity over time in defined regions of interest (e.g., plasma membrane vs. intracellular vesicles).
-
A decrease in fluorescence upon agonist addition is indicative of FRET and can be used to measure the kinetics of dimerization and internalization.
-
Experimental Workflow Diagram
Caption: Workflow for Live-Cell FRET Imaging of GPCR Dynamics.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Antibody Labeling | ||
| This compound:Antibody Molar Ratio | 5:1 to 15:1 | Optimize for each antibody to achieve desired DOL without affecting antibody function. |
| Reaction pH | 8.3 | Ensures primary amines are deprotonated for efficient reaction. |
| Reaction Time | 1 hour | At room temperature. |
| Live-Cell Imaging | ||
| Labeled Antibody Concentration | 1-10 µg/mL | Titrate to find the optimal concentration that gives a good signal-to-noise ratio without causing non-specific binding. |
| Incubation Time with Cells | 30-60 minutes | At 37°C. |
| Agonist Concentration | Varies by ligand and receptor | Use a concentration known to elicit a biological response. |
| Imaging Temperature | 37°C | Maintain physiological conditions. |
Conclusion
This compound is a powerful tool for studying the dynamics of cell surface proteins in live cells. Its properties as a water-soluble, membrane-impermeable dark quencher make it particularly well-suited for FRET-based imaging experiments. The protocols and application notes provided here offer a framework for investigating GPCR dimerization and internalization, which can be adapted for other cell surface receptor systems. Careful optimization of labeling and imaging conditions is crucial for obtaining high-quality, quantitative data.
References
Amine-Reactive Labeling of Biomolecules with Sulfo-QSY21-NHS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of biomolecules, such as proteins and antibodies, with the amine-reactive quencher, Sulfo-QSY21-NHS ester. Sulfo-QSY21 is a non-fluorescent chromophore that functions as an efficient dark quencher for a broad range of fluorophores, particularly those emitting in the red to near-infrared (NIR) region.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward formation of stable amide bonds with primary amines present on the surface of biomolecules, most commonly the ε-amino group of lysine (B10760008) residues.[3] The inclusion of a sulfo group enhances the water solubility of the quencher, facilitating its use in aqueous buffer systems commonly employed for biological molecules. This labeling strategy is pivotal in the development of various assays, including Förster Resonance Energy Transfer (FRET)-based probes for detecting enzymatic activity or molecular binding events.
Properties of this compound
A thorough understanding of the spectral properties of Sulfo-QSY21 is crucial for its effective application. The key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Maximum Absorption (λmax) | ~660-661 nm | [1][4] |
| Molar Extinction Coefficient (ε) at λmax | ~90,000 cm⁻¹M⁻¹ | |
| Correction Factor (CF₂₈₀) | 0.32 | |
| Optimal Quenching Range | 580 - 680 nm |
Experimental Protocols
Protocol 1: General Amine-Reactive Labeling of Proteins (e.g., IgG Antibodies)
This protocol outlines the fundamental steps for labeling proteins with this compound.
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Workflow for Protein Labeling with this compound:
Caption: Experimental workflow for labeling proteins with this compound.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the labeling reaction.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of quencher to protein. A starting point of a 10:1 to 15:1 molar ratio is recommended.
-
While gently vortexing, add the this compound stock solution dropwise to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted this compound and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of quencher molecules conjugated to each protein molecule. It is a critical parameter for ensuring the reproducibility of assays.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-QSY21 (~660 nm, A_max).
-
-
Calculate the DOL:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at ~660 nm.
-
CF₂₈₀: Correction factor for the absorbance of Sulfo-QSY21 at 280 nm (0.32).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
The DOL is then calculated as: DOL = A_max / (ε_quencher × Protein Concentration (M))
-
ε_quencher: Molar extinction coefficient of Sulfo-QSY21 at its λmax (~90,000 M⁻¹cm⁻¹).
-
-
Logical Relationship for DOL Calculation:
Caption: Logical flow for calculating the Degree of Labeling (DOL).
Applications
The primary application of this compound is in the creation of FRET-based probes. In a typical design, a fluorescent donor molecule and the Sulfo-QSY21 quencher are attached to a substrate (e.g., a peptide). In the intact probe, the proximity of the donor and quencher leads to efficient quenching of the donor's fluorescence. Upon enzymatic cleavage of the substrate, the donor and quencher are separated, leading to an increase in fluorescence.
Signaling Pathway of a FRET-based Protease Assay:
Caption: Signaling mechanism of a FRET-based protease assay using a quencher.
Data Summary
| Parameter | Recommended Value/Range |
| Protein Concentration for Labeling | 2 - 10 mg/mL |
| This compound Stock Concentration | 10 mg/mL in anhydrous DMSO |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 - 8.5 |
| Molar Ratio (Quencher:Protein) | 5:1 to 20:1 |
| Reaction Time | 1 hour at Room Temperature |
| Purification Method | Gel Filtration (e.g., Sephadex G-25) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Low protein concentration- Inactive this compound (hydrolyzed)- Incorrect buffer pH- Presence of primary amines in the buffer | - Concentrate the protein- Use fresh, anhydrous DMSO and a new vial of quencher- Ensure the reaction buffer pH is between 8.3 and 8.5- Perform buffer exchange to an amine-free buffer |
| High DOL | - High molar excess of quencher | - Reduce the molar ratio of quencher to protein in the labeling reaction |
| Precipitation of Protein | - High concentration of organic solvent (DMSO)- Protein instability at reaction pH | - Ensure DMSO volume is less than 10% of the total reaction volume- Optimize the reaction buffer conditions for your specific protein |
For further inquiries, please consult the manufacturer's specifications for your specific this compound product.
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Sulfo-QSY21-NHS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing labeling reactions with Sulfo-QSY21-NHS and overcoming challenges such as low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-fluorescent quencher dye that contains a water-soluble N-hydroxysuccinimide (NHS) ester functional group.[1][2] This NHS ester reacts with primary amine groups (-NH₂) present on proteins (specifically the N-terminus and the side chain of lysine (B10760008) residues) and other molecules to form stable amide bonds.[1][2][3] This process, known as amine labeling, is a common method for conjugating molecules. The "Sulfo" prefix indicates the presence of a sulfonate group, which increases the water solubility of the molecule, allowing for reactions in aqueous buffers without the need for organic solvents.[2][4]
Q2: What are the optimal pH conditions for labeling with this compound?
The optimal pH range for NHS ester labeling reactions is typically between 7.2 and 8.5.[5][6] A common starting point is a pH of 8.3-8.5.[3][7][8] At a pH below 7.2, the primary amines are protonated, making them less reactive.[3][5] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[3][5]
Q3: What buffers are recommended for the labeling reaction?
It is critical to use a buffer that does not contain primary amines.[5] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, borate (B1201080) buffer, or HEPES buffer.[6] Buffers containing primary amines, such as Tris or glycine, are incompatible because they will compete with the target molecule for reaction with the this compound ester, leading to significantly reduced labeling efficiency.[2][5]
Q4: How should I prepare and store this compound?
This compound should be stored at -20°C in a desiccated container to protect it from moisture.[6][9] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, as moisture can cause hydrolysis of the NHS ester.[8] For the reaction, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][6] Stock solutions in anhydrous solvent can be stored at -20°C for a limited time, but it is best to use them promptly.[6][9]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue when working with NHS esters. The following guide provides a systematic approach to troubleshooting this problem.
Problem: Low or no labeling of the target molecule.
This is often characterized by a low degree of labeling (DOL) and can be caused by several factors related to the reaction conditions, reagents, or the target molecule itself.
| Specific Issue | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[5] A pH of 8.3-8.5 is often a good starting point.[3][7] |
| Amine-containing buffer | Ensure you are not using buffers that contain primary amines, such as Tris or glycine.[2][5] If your protein is in such a buffer, perform a buffer exchange into an amine-free buffer like PBS or bicarbonate buffer before labeling.[6] |
| Specific Issue | Troubleshooting Step |
| Hydrolysis of NHS ester | This compound is moisture-sensitive.[8] Always allow the vial to equilibrate to room temperature before opening.[8] Prepare the stock solution in anhydrous DMSO or DMF immediately before the reaction.[3][6] |
| Improper storage | Store the solid this compound at -20°C in a desiccated container.[6][9] Avoid repeated freeze-thaw cycles of stock solutions.[6] |
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5[5][6] |
| Temperature | Room temperature or 4°C[5] |
| Incubation Time | 30-60 minutes at room temperature, or 2 hours to overnight at 4°C[6] |
| Protein Concentration | ≥ 2 mg/mL[5] |
| Molar Excess of this compound | 5:1 to 20:1 (dye:protein)[10][11] |
| Specific Issue | Troubleshooting Step |
| Low protein concentration | Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[5] Concentrate your protein to at least 2 mg/mL if possible.[5] |
| Inaccessible primary amines | The primary amines on the surface of the protein must be accessible for the reaction to occur.[5] Steric hindrance can prevent efficient labeling. If you have structural information, you can assess the accessibility of lysine residues. |
| Protein impurities | Impurities in the protein sample can interfere with the labeling reaction.[5] Ensure you are using a highly purified protein. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.[5]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5]
-
Perform the Labeling Reaction: Add the dissolved this compound to the protein solution. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point.[5]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[6]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.
Visualizations
Chemical Reaction and Troubleshooting Workflow
The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. covachem.com [covachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. mesoscale.com [mesoscale.com]
How to prevent hydrolysis of Sulfo-QSY21-NHS during conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the hydrolysis of Sulfo-QSY21-NHS during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a water-soluble amine-reactive quencher dye. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amines, which is desirable for conjugation. However, this reactivity also makes it susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[1][2][3] This hydrolysis reaction inactivates the dye, preventing it from conjugating to the target molecule. The rate of this competing hydrolysis reaction is highly dependent on the pH of the reaction environment.[1][2]
Q2: What is the optimal pH for conjugating this compound to a protein?
The optimal pH for NHS ester conjugation is a trade-off between maximizing the reactivity of the target amine groups and minimizing the hydrolysis of the NHS ester. The ideal pH range is typically between 7.2 and 8.5. A narrower, often recommended range for optimal results is pH 8.3-8.5. At a pH below 7, most primary amines on proteins are protonated (-NH3+) and not sufficiently nucleophilic to react efficiently. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, reducing the yield of the desired conjugate.
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use an amine-free buffer to prevent the buffer components from competing with the target molecule for reaction with the this compound. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided in the conjugation step as they will react with the NHS ester. However, Tris or glycine (B1666218) can be used to quench the reaction after the desired incubation time.
Q4: How should I prepare and store the this compound stock solution?
This compound should be stored desiccated at a low temperature (e.g., -20°C) to prevent degradation. For the reaction, it is best to prepare the stock solution immediately before use. Since this compound is water-soluble, it can be dissolved directly in the reaction buffer. However, a common and highly recommended practice is to first dissolve the NHS ester in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then add it to the aqueous protein solution. This minimizes the time the NHS ester is exposed to the aqueous environment before the conjugation reaction begins. If using DMF, ensure it is of high quality and free of contaminating amines.
Q5: How does temperature affect the conjugation reaction and hydrolysis?
Conjugation reactions with NHS esters are typically performed at room temperature for 1-4 hours or at 4°C overnight. Lowering the temperature slows down both the conjugation reaction and the competing hydrolysis reaction. The half-life of NHS esters is significantly longer at lower temperatures. For particularly sensitive molecules, performing the reaction at 4°C can help to minimize hydrolysis and improve the final conjugate yield.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low conjugation efficiency or no labeling | Hydrolysis of this compound | - Ensure the reaction pH is within the optimal range of 7.2-8.5. - Prepare the this compound solution immediately before use. - Dissolve the NHS ester in anhydrous DMSO or high-quality DMF before adding it to the reaction buffer. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis. |
| Incorrect buffer composition | - Use an amine-free buffer such as PBS, sodium bicarbonate, or HEPES. - Avoid buffers containing Tris, glycine, or other primary amines during the conjugation step. | |
| Inactive this compound reagent | - Store the reagent properly, desiccated and at the recommended temperature. - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. - Purchase fresh reagent if there is suspicion of degradation. | |
| Inconsistent labeling results | Fluctuations in pH | - Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. - For large-scale reactions, monitor the pH during the reaction as the hydrolysis of the NHS ester can lead to a decrease in pH. |
| Variable reaction times and temperatures | - Standardize the incubation time and temperature for all experiments to ensure reproducibility. | |
| Precipitation during the reaction | Low solubility of the protein or conjugate | - While Sulfo-QSY21 is designed to be water-soluble, high degrees of labeling can alter the solubility of the target protein. - Optimize the molar ratio of dye to protein to avoid over-labeling. - Ensure the protein is fully dissolved in the reaction buffer before adding the NHS ester. |
Quantitative Data: pH and NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life, which is the time it takes for half of the reactive NHS ester to be hydrolyzed, decreases significantly as the pH increases.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | N/A | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Note: This data is for general NHS esters and provides a strong indication of the behavior of this compound.
Experimental Protocol: Conjugation of this compound to a Protein
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is amine-free.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to create a concentrated stock solution.
-
Perform the Conjugation:
-
Add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.
-
Gently mix immediately after adding the dye.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or via dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Competing reactions of this compound.
Caption: Workflow to minimize this compound hydrolysis.
References
Technical Support Center: Post-Labeling Purification of Sulfo-QSY21-NHS Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unconjugated Sulfo-QSY21-NHS following a labeling reaction.
Troubleshooting Guide: Common Issues in Unconjugated Dye Removal
Issue 1: High Background Signal or Non-Specific Staining in Downstream Applications
-
Possible Cause: Incomplete removal of unconjugated this compound. The free dye can bind non-specifically to other components in your assay, leading to a high background signal.[1][2][3]
-
Solution:
-
Optimize Purification Method: Ensure the chosen purification method is appropriate for the scale of your reaction and the properties of your labeled molecule. Size-exclusion chromatography (SEC) is highly recommended for efficient removal of small molecules like unconjugated dyes from larger protein conjugates.[4][5][6][7][8][9]
-
Increase Washing Steps: If using a column-based method, ensure adequate washing with the appropriate buffer to completely elute the free dye.[4][10]
-
Consider a Secondary Purification Step: For applications requiring very low background, a second round of purification or a different method (e.g., dialysis after SEC) may be necessary.
-
Issue 2: Low Recovery of the Labeled Conjugate
-
Possible Cause:
-
Protein Precipitation: The protein may have precipitated during the labeling or purification process. This can be caused by inappropriate buffer conditions or high concentrations of organic solvents (if used to dissolve the dye).[11][12][13][14]
-
Adsorption to Purification Media: The labeled protein may be non-specifically binding to the purification column or dialysis membrane.[15]
-
Sample Loss During Transfers: Multiple transfer steps can lead to a cumulative loss of the sample.[16]
-
-
Solution:
-
Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffers are suitable for maintaining the solubility and stability of your protein throughout the purification process.
-
Pre-treat Purification Media: For column chromatography, pre-equilibrate the column thoroughly with the running buffer.[4] For dialysis, ensure the membrane is properly prepared.
-
Minimize Sample Handling: Plan your workflow to reduce the number of transfer steps.
-
Issue 3: Presence of Both Labeled Conjugate and Free Dye in the Final Sample
-
Possible Cause:
-
Inadequate Separation: The chosen purification method may not have sufficient resolution to completely separate the conjugate from the free dye. For example, the pore size of the size-exclusion resin may be too large, or the dialysis membrane molecular weight cut-off (MWCO) may be inappropriate.[6][17][18]
-
Column Overloading: Too much sample applied to a size-exclusion column can lead to poor separation.[19]
-
-
Solution:
-
Select Appropriate Materials: Choose a size-exclusion resin with a fractionation range suitable for separating your protein from the small this compound molecule.[6] For dialysis, select a membrane with an MWCO that is significantly smaller than your protein but large enough to allow the free dye to pass through. A 10-14 kDa MWCO is generally suitable for antibody labeling.[17][20]
-
Follow Loading Recommendations: Adhere to the manufacturer's guidelines for the maximum sample volume for your chosen purification column.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a non-fluorescent quencher dye that contains an N-hydroxysuccinimide (NHS) ester functional group.[21][22][23] This group reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond.[4][24] After the labeling reaction, any unreacted this compound remains in the solution. This unconjugated dye must be removed to prevent high background signals and ensure that any quenching observed in downstream applications is due to specific interactions with the labeled molecule.
Q2: What are the most common methods for removing unconjugated this compound?
The most common and effective methods for removing unconjugated dyes are size-exclusion chromatography (also known as gel filtration) and dialysis.[4][5][7][18][25] Both methods separate molecules based on size. Other methods like protein precipitation can also be used.[11][12][13][14][26]
Q3: How do I choose between size-exclusion chromatography and dialysis?
-
Size-Exclusion Chromatography (SEC): This method is generally faster than dialysis and can provide a higher resolution separation.[15] It is well-suited for both small and large-scale purifications. Pre-packed spin columns are available for quick and convenient small-scale purification.[5][16]
-
Dialysis: This is a simple and gentle method, particularly suitable for larger sample volumes. However, it is a slower process, often requiring several buffer changes over many hours to overnight.[17][18][25]
Q4: What should I consider when setting up a size-exclusion chromatography protocol?
-
Resin Choice: Select a resin with a fractionation range appropriate for your protein's molecular weight to ensure good separation from the low molecular weight this compound.[6]
-
Column Size: The column length and diameter will affect the resolution of the separation. Longer columns generally provide better separation.[4]
-
Buffer: Use a buffer that is compatible with your protein and downstream applications. The buffer composition does not directly affect the separation in SEC.[6]
-
Flow Rate: A slower flow rate can improve resolution.
Q5: Are there any steps I can take to inactivate the unreacted this compound before purification?
Yes, you can quench the reaction by adding a small molecule containing a primary amine, such as Tris, glycine, or lysine, to a final concentration of 20-50mM.[20][27] This will react with any remaining NHS esters. However, these quenching reagents will also need to be removed during the purification step.
Quantitative Data Summary
| Purification Method | Principle | Typical Protein Recovery | Typical Small Molecule Removal | Speed |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | > 90% | > 99% | Fast (minutes to hours) |
| Dialysis | Diffusion across a semi-permeable membrane | > 90% | > 99% (with sufficient buffer changes) | Slow (hours to days) |
| Protein Precipitation | Differential solubility | Variable, can be lower | > 95% | Fast |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Size-Exclusion Chromatography (Spin Column Format)
This protocol is suitable for small-scale purification of labeled proteins (e.g., antibodies).
Materials:
-
Size-exclusion spin column with an appropriate molecular weight cut-off (e.g., 40K MWCO for antibodies)
-
Collection tubes
-
Purification buffer (e.g., PBS, pH 7.2-7.4)
-
Microcentrifuge
Methodology:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the column in a new collection tube.
-
Equilibrate the column by adding the purification buffer and centrifuging. Repeat this step 2-3 times.
-
Apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's recommendations to collect the purified, labeled protein in the collection tube. The smaller, unconjugated dye will be retained in the column matrix.
-
The purified protein is now ready for use or storage. For long-term storage, it is recommended to store at -20°C in single-use aliquots.[24]
Protocol 2: Removal of Unconjugated this compound using Dialysis
This protocol is suitable for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (e.g., 10-14 kDa MWCO for antibodies)[17]
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4)
-
Large beaker
-
Magnetic stir plate and stir bar
-
Clips for dialysis tubing (if applicable)
Methodology:
-
Prepare the dialysis tubing or cassette by rinsing it with distilled water as per the manufacturer's instructions.
-
Load the labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing/cassette.
-
Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[18]
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4-6 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times over a period of 24 hours for efficient removal of the unconjugated dye.
-
After the final buffer change, remove the dialysis tubing/cassette and carefully transfer the purified, labeled protein to a clean tube.
Visualizations
Caption: Workflow for labeling and purification.
Caption: Troubleshooting logic for high background.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bosterbio.com [bosterbio.com]
- 4. atto-tec.com [atto-tec.com]
- 5. biocompare.com [biocompare.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 9. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. mesoscale.com [mesoscale.com]
- 17. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. biotium.com [biotium.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. NHS ester protocol for labeling proteins [abberior.rocks]
- 25. fishersci.com [fishersci.com]
- 26. Protein precipitation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. assets.fishersci.com [assets.fishersci.com]
Common issues with Sulfo-QSY21-NHS solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of Sulfo-QSY21-NHS in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye containing a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester.[1][2] The Sulfo-NHS ester functional group is designed to react with primary amine groups (-NH2) on proteins, peptides, amine-modified oligonucleotides, and other molecules to form stable amide bonds.[1][2][3] This makes it a valuable tool for fluorescently labeling biomolecules for various applications, including the synthesis of activity-based probes.
Q2: Is this compound soluble in aqueous buffers?
Yes, the "Sulfo-" prefix indicates the presence of a sulfonate group, which is added to the NHS ester to increase its water solubility. This allows for conjugation reactions to be performed in aqueous buffers, often without the need for organic co-solvents that can be detrimental to the structure and function of biomolecules like antibodies. However, there are limits to its solubility in aqueous solutions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, it is often recommended to use an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This is because the solubility in these solvents is typically much higher than in aqueous buffers. Furthermore, stock solutions prepared in anhydrous organic solvents are significantly more stable as the lack of water minimizes hydrolysis of the Sulfo-NHS ester.
Q4: At what pH is the this compound ester most stable in aqueous buffers?
The Sulfo-NHS ester is most stable at a slightly acidic to neutral pH. As the pH becomes more alkaline, the rate of hydrolysis increases significantly. For optimal stability during short-term storage or prior to a reaction, a pH range of 6.0-7.0 is recommended.
Q5: What is the optimal pH for reacting this compound with a primary amine?
The reaction between the Sulfo-NHS ester and a primary amine is most efficient at a pH range of 7.0 to 9.0. A commonly used buffer for this reaction is phosphate-buffered saline (PBS) at a pH of 7.2-7.5.
Q6: Are there any types of buffers that should be avoided?
Yes. Buffers that contain primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the Sulfo-NHS ester, thereby reducing the labeling efficiency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of this compound exceeds its solubility limit in the specific buffer. | - Prepare a more dilute solution.- First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.- Ensure the buffer components do not promote precipitation. The addition of salt, such as NaCl, can sometimes improve the solubility of certain proteins, which may be relevant if you are labeling a protein. |
| Low or no labeling efficiency | The this compound has hydrolyzed and is no longer reactive. | - Prepare fresh solutions of this compound immediately before use.- If using a stock solution in an organic solvent, ensure the solvent is anhydrous and stored properly to prevent moisture contamination.- Avoid storing this compound in aqueous buffers for extended periods. |
| The pH of the reaction buffer is not optimal. | - Ensure the pH of the reaction buffer is between 7.0 and 9.0 for efficient labeling of primary amines.- Verify the pH of your buffer, as an incorrect pH can significantly impact the reaction. | |
| The reaction buffer contains primary amines. | - Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer. | |
| Inconsistent labeling results | The this compound has partially hydrolyzed due to improper storage or handling. | - Store the solid this compound at 4°C and protect it from moisture.- Allow the vial to equilibrate to room temperature before opening to prevent condensation.- For stock solutions in organic solvents, use anhydrous grade solvents and store at -20°C. |
Quantitative Data Summary
The following table summarizes the general solubility and stability properties of Sulfo-NHS esters. Please note that these are general values and may vary for this compound.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | Water | Soluble to 5 mM | |
| DMSO/DMF | Up to 50 mg/mL (general for Sulfo-NHS reagents) | ||
| Half-life of NHS ester | pH 7.0 | 4-5 hours | |
| pH 8.0 | 1 hour | ||
| pH 8.6 | 10 minutes |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C in a desiccated environment. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
Protocol for Labeling a Protein with this compound
-
Prepare the protein to be labeled in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-7.5.
-
Immediately before starting the reaction, dilute the this compound stock solution into the reaction buffer.
-
Add the desired molar excess of the diluted this compound to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted this compound.
-
Remove the unreacted dye and byproducts by gel filtration (desalting column) or dialysis.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Desired reaction vs. competing hydrolysis.
References
How to address aggregation of proteins during Sulfo-QSY21-NHS labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address protein aggregation during labeling with Sulfo-QSY21-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a labeling reagent. Let's break down its components:
-
Sulfo: Indicates the presence of a sulfonate group, which increases the water solubility of the molecule. This is intended to facilitate labeling reactions in aqueous buffers and reduce the aggregation potential often associated with hydrophobic dyes.[1]
-
QSY21: A non-fluorescent quencher dye. It absorbs light but does not emit it as fluorescence, making it useful in applications like FRET (Förster Resonance Energy Transfer) biosensors or as a dark quencher in activity-based probes.[2]
-
NHS Ester: An N-hydroxysuccinimidyl ester is a reactive group that specifically targets primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of a protein) to form a stable amide bond.[3][4][5]
Its primary application is to covalently attach the QSY21 quencher to proteins for use in various biochemical assays.
Q2: What are the most common causes of protein aggregation during this compound labeling?
Protein aggregation during the labeling process can arise from several factors:
-
Hydrophobicity of the Dye: Despite the "Sulfo" group, the core QSY21 molecule can be hydrophobic. Attaching multiple dye molecules to a protein's surface increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.
-
Over-labeling: A high degree of labeling (too many dye molecules per protein) can alter the protein's surface charge and physicochemical properties, reducing its solubility and causing it to aggregate.
-
Suboptimal Buffer Conditions: Proteins are sensitive to their environment. Incorrect pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability and induce aggregation, even before the labeling reagent is added.
-
High Protein Concentration: Performing the reaction at very high protein concentrations increases the probability of intermolecular interactions, which can lead to aggregation.
-
Reagent Handling: this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and added to the protein solution with gentle mixing. Adding the solid reagent directly to the aqueous buffer can cause it to precipitate and lead to localized high concentrations, promoting aggregation.
Q3: How can I detect if my labeled protein is aggregated?
You can detect aggregation using several analytical techniques:
-
Visual Inspection: The most obvious sign is visible precipitation or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as a rising absorbance baseline at higher wavelengths (e.g., 350 nm).
-
Size Exclusion Chromatography (SEC): This is a powerful method to separate monomers from dimers and larger aggregates under native conditions. The appearance of new peaks eluting earlier than the monomeric protein is indicative of aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can detect the presence of larger species (aggregates) and provide an estimate of their size and the sample's heterogeneity (polydispersity index).
-
SDS-PAGE: Comparing non-reduced and reduced samples on a gel can reveal disulfide-linked aggregates. Non-reduced aggregates will appear as higher molecular weight bands.
Troubleshooting Guide
Issue 1: Visible precipitation occurs during or immediately after adding the this compound ester.
This indicates severe aggregation, often due to reagent handling or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Reagent Precipitation | Ensure the this compound ester is fully dissolved in anhydrous DMSO or DMF before adding it to the protein solution. Add the dissolved dye dropwise to the protein solution while gently stirring to avoid localized high concentrations. The final concentration of the organic solvent should ideally be kept below 10%. |
| High Molar Excess of Dye | The dye itself may be precipitating. Reduce the molar excess of the this compound ester. Start with a lower dye-to-protein ratio (e.g., 5:1) and titrate up to find the optimal balance between labeling efficiency and solubility. |
| Incorrect Buffer pH | NHS ester reactions are most efficient at pH 8.3-8.5, but this may not be optimal for your protein's stability. If the protein is known to be unstable at alkaline pH, perform the reaction at a lower pH (e.g., 7.5), accepting that the reaction may be slower. |
| High Protein Concentration | High protein concentrations increase the likelihood of aggregation. Try reducing the protein concentration to the 1-2 mg/mL range. |
Issue 2: The solution is clear, but subsequent analysis (e.g., SEC or DLS) shows the presence of soluble aggregates.
This suggests a more subtle form of aggregation, often caused by over-labeling or the need for buffer optimization.
| Potential Cause | Recommended Solution |
| Over-labeling / Increased Hydrophobicity | A high degree of labeling increases the protein's surface hydrophobicity. Systematically reduce the molar excess of the dye in pilot reactions (e.g., try ratios of 20:1, 10:1, 5:1, and 2:1) to find a ratio that yields an acceptable degree of labeling without causing aggregation. |
| Suboptimal Buffer Composition | The buffer may lack components that stabilize the protein. Consider adding stabilizing excipients. |
| Ionic Strength | Low salt concentrations can sometimes lead to aggregation. Try increasing the ionic strength by including 50-150 mM NaCl in the reaction buffer to screen electrostatic interactions. |
| Reaction Temperature/Time | High temperatures can sometimes promote aggregation. Perform the incubation at 4°C for a longer period (e.g., 4 hours to overnight) instead of at room temperature. |
Optimizing Reaction Conditions
To minimize aggregation, systematically optimize the key reaction parameters. A titration experiment is highly recommended.
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation. If aggregation occurs, reduce the concentration. |
| Buffer Type | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate) | Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester and should be avoided. |
| pH | 7.5 - 8.5 | A pH of 8.3-8.5 is often optimal for the NHS ester reaction, but protein stability is paramount. Ensure your protein is stable in this range before proceeding. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This is a critical parameter. Start with a lower ratio for proteins known to be sensitive. A titration is essential to find the optimal ratio for your specific protein. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can slow aggregation but will require longer incubation times (e.g., 2-4 hours or overnight). |
| Incubation Time | 1 - 4 hours | Monitor the reaction. Shorter times may be sufficient and can reduce the risk of aggregation. |
| Organic Solvent (DMSO/DMF) | < 10% of total reaction volume | Use high-quality, anhydrous solvent. This minimizes the impact on protein structure while ensuring the dye remains dissolved. |
The Role of Stabilizing Excipients
If aggregation persists after optimizing the core parameters, consider adding stabilizing excipients to your labeling buffer. These additives can help maintain protein solubility and stability.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) or 0.2-0.5 M | Stabilize the protein's native structure through preferential exclusion, making unfolding and aggregation less favorable. |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Can suppress aggregation by interacting with the protein surface, increasing solubility, and preventing protein-protein interactions. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and can shield hydrophobic patches on the protein surface. |
| Reducing Agents | TCEP, DTT | 1-5 mM | For proteins with sensitive cysteine residues, these agents prevent the formation of non-native disulfide bonds that can lead to aggregation. (Note: Ensure they don't interfere with protein structure). |
Experimental Protocols
Protocol 1: Standard this compound Labeling
This protocol provides a starting point for labeling a protein with this compound ester.
-
Protein Preparation: Dialyze the protein extensively against an amine-free buffer (e.g., 1x PBS, pH 7.5-8.3) to remove any contaminating primary amines. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Calculate the volume of the dye stock solution needed for the desired dye:protein molar ratio (e.g., 10:1).
-
While gently stirring the protein solution, add the dissolved dye dropwise.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Purification: Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.
Protocol 2: Troubleshooting Aggregation with a Titration Experiment
-
Set up Parallel Reactions: Prepare multiple small-scale labeling reactions (e.g., 50-100 µL).
-
Vary a Single Parameter:
-
To test the dye:protein ratio: Keep the buffer, pH, and protein concentration constant. Set up reactions with varying molar ratios, for example: 2:1, 5:1, 10:1, and 20:1.
-
To test pH: Keep the dye:protein ratio and buffer composition constant. Set up reactions at different pH values, for example: 7.2, 7.8, and 8.3.
-
-
Incubate: Incubate all reactions under identical time and temperature conditions.
-
Analyze: After incubation, assess each sample for aggregation using DLS or analytical SEC.
-
Select Optimal Condition: Choose the condition that provides a sufficient degree of labeling (if measurable) with the minimal amount of aggregation.
Visualizations
Caption: Experimental workflow for troubleshooting protein aggregation during this compound labeling.
Caption: Key factors contributing to protein aggregation during labeling reactions.
References
Technical Support Center: Optimizing Assays with Sulfo-QSY21-NHS for Enhanced Signal-to-Noise Ratio
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the signal-to-noise ratio in assays utilizing Sulfo-QSY21-NHS.
Understanding the Role of this compound in Signal-to-Noise Enhancement
This compound is a water-soluble, amine-reactive dark quencher. In fluorescence-based assays, particularly those employing Förster Resonance Energy Transfer (FRET), this compound can significantly enhance the signal-to-noise ratio by effectively quenching the fluorescence of unbound or non-specifically bound probes. By minimizing background fluorescence, the specific signal from the intended target becomes more prominent, leading to more sensitive and reliable assay results.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to improve the signal-to-noise ratio.
Issue 1: High Background Fluorescence Persists After Using this compound
Question: I've incorporated this compound into my assay, but the background fluorescence is still high. What are the potential causes and solutions?
Answer: High background fluorescence can stem from several factors, even when using a quencher. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Quenching:
-
Suboptimal Quencher:Fluorophore Ratio: An insufficient amount of this compound relative to the fluorescent probe can lead to incomplete quenching of the background signal.
-
Solution: Optimize the molar ratio of this compound to your fluorescently labeled molecule. Start with a 1:1 ratio and titrate upwards. In some cases, multiple quencher molecules per fluorophore may be necessary for efficient quenching.[1]
-
-
Poor Labeling Efficiency: If this compound is not efficiently conjugated to your probe, it cannot effectively quench the fluorescence.
-
Solution: Review your labeling protocol. Ensure optimal reaction conditions, including pH, buffer composition, and incubation time. Refer to the detailed labeling protocol below.
-
-
-
Non-Specific Binding of the Labeled Probe: Your fluorescent probe, even if properly quenched in solution, might be non-specifically binding to surfaces or other molecules in the assay, leading to a localized high background.
-
Solution:
-
Blocking: Use appropriate blocking agents (e.g., Bovine Serum Albumin (BSA), casein) to saturate non-specific binding sites on your assay surface.
-
Washing Steps: Increase the number and stringency of wash steps to remove unbound and non-specifically bound probes.
-
Detergents: Include a mild non-ionic detergent (e.g., Tween-20) in your wash buffers to help reduce non-specific interactions.
-
-
-
Autofluorescence: The sample itself (e.g., cells, proteins) or the assay components (e.g., plates, media) might be autofluorescent at the excitation and emission wavelengths of your fluorophore.
-
Solution:
-
Use appropriate controls: Include a sample without the fluorescent probe to measure the intrinsic autofluorescence and subtract it from your measurements.
-
Choose a different fluorophore/quencher pair: If autofluorescence is a significant issue, consider using a fluorophore that excites and emits at longer wavelengths (in the red or near-infrared region), where autofluorescence is typically lower. Sulfo-QSY21 is a suitable quencher for far-red fluorophores like Cy5.[4][5][6]
-
-
Issue 2: Low Specific Signal
Question: After incorporating this compound, my specific signal has decreased significantly. How can I address this?
Answer: A decrease in specific signal can be due to a few factors related to the quencher.
-
Steric Hindrance: The conjugated this compound molecule might be sterically hindering the binding of your probe to its target.
-
Solution: If possible, consider using a linker to increase the distance between the quencher and the binding moiety of your probe.
-
-
Over-labeling: Labeling your probe with too many this compound molecules could potentially alter its biological activity or binding affinity.
-
Solution: Optimize the labeling ratio by performing a titration of the this compound concentration during the conjugation reaction. Aim for a degree of labeling that provides efficient quenching without compromising the probe's function.
-
-
Quenching of the Specific Signal: In some assay designs, the quencher might inadvertently come into close proximity with the fluorophore even when the probe is bound to its target, leading to signal reduction.
-
Solution: Re-evaluate your assay design. Ensure that the binding event effectively separates the fluorophore and the quencher to allow for a robust signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is typically in the range of 8.3-8.5.[7][8] A lower pH can lead to protonation of the amine groups, making them less reactive, while a higher pH can increase the rate of hydrolysis of the NHS ester, reducing labeling efficiency.[7][8]
Q2: What buffers are compatible with this compound labeling?
A2: It is crucial to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound ester.[9] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer at the appropriate pH.
Q3: How should I prepare and store this compound?
A3: this compound is sensitive to moisture and should be stored desiccated at -20°C.[4] For use, it is recommended to prepare fresh solutions in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before the labeling reaction. Do not store this compound in aqueous solutions for extended periods as the NHS ester will hydrolyze.[10]
Q4: What is the recommended molar excess of this compound for labeling proteins?
A4: The optimal molar excess of this compound depends on the protein and the desired degree of labeling. A common starting point for mono-labeling is a molar excess of 8-fold.[7][8] However, optimization is often necessary. For antibody labeling, molar ratios of quencher to antibody ranging from 3:1 to 15:1 have been suggested as starting points for optimization.[11]
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted this compound can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis. This step is critical to prevent the free quencher from interfering with the assay.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Labeling Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability.[7][8] |
| Compatible Buffers | Phosphate-Buffered Saline (PBS), Sodium Bicarbonate | Must be free of primary amines. |
| Incompatible Buffers | Tris, Glycine | Compete with the target molecule for labeling.[9] |
| This compound Storage | -20°C, Desiccated | Protect from moisture to prevent hydrolysis.[4] |
| Molar Excess for Protein Labeling | 3:1 to 15:1 (starting range for antibodies) | Optimization is crucial for each specific application.[11] |
| Quenching Efficiency of QSY-21 | Can result in >90% reduction in fluorescence signal | Dependent on proximity to the fluorophore.[2] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of at least 2 mg/mL to favor the labeling reaction over hydrolysis.[9] If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Adjust the pH of the Protein Solution: Add the reaction buffer to the protein solution to adjust the pH to 8.3.
-
Labeling Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Separate the labeled protein from unreacted quencher and byproducts using a desalting column equilibrated with your desired storage buffer.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the quencher.
Visualizations
Caption: FRET-based quenching mechanism for improving signal-to-noise.
Caption: Experimental workflow for labeling with this compound.
Caption: Logical workflow for troubleshooting signal-to-noise issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple quenching method for fluorescence background reduction and its application to the direct, quantitative detection of specific mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. furthlab.xyz [furthlab.xyz]
Stability of Sulfo-QSY21-NHS conjugates over time and in different buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sulfo-QSY21-NHS conjugates. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your conjugation experiments and the long-term stability of your labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound ester in solution?
The primary factor is hydrolysis. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, especially at neutral to high pH. This reaction competes with the desired conjugation reaction with primary amines on your target molecule (e.g., protein, antibody). The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: What is the optimal pH for performing conjugation with this compound?
The optimal pH for conjugating NHS esters with primary amines is between 7.2 and 8.5.[1][2] A common starting point is a buffer at pH 8.3.[2][3] This range represents a compromise:
-
Below pH 7.2: The primary amines on the protein are increasingly protonated (-NH3+), making them poor nucleophiles and slowing down the conjugation reaction.[2]
-
Above pH 8.5: The rate of NHS ester hydrolysis accelerates dramatically, reducing the amount of active quencher available to react with your target molecule.
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use an amine-free buffer, as buffers containing primary amines will compete with your target molecule for reaction with the this compound ester.
| Recommended Buffers | Buffers to Avoid |
| Phosphate Buffer (PBS), 0.1 M, pH 7.2-8.0 | Tris (e.g., TBS) |
| Sodium Bicarbonate, 0.1 M, pH 8.3 | Glycine |
| Borate Buffer, 50 mM, pH 8.5 | Buffers with ammonium (B1175870) ions |
| HEPES Buffer, pH 7.2-8.0 | - |
Q4: How should I prepare and handle the this compound ester stock solution?
Due to its susceptibility to hydrolysis, the this compound ester should be handled carefully. It is typically a water-insoluble compound and must first be dissolved in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Prepare Fresh: The aqueous solution of the NHS ester should be used immediately after preparation.
-
Use Anhydrous Solvents: Ensure your DMSO or DMF is anhydrous (moisture-free) to prevent premature hydrolysis of the reagent before it's added to the reaction mixture. High-quality, amine-free DMF is crucial as old DMF can degrade to form amines that react with the NHS ester.
-
Storage: Store the solid, un-dissolved this compound ester desiccated at -20°C.
Q5: How stable are the final Sulfo-QSY21-protein conjugates?
Once the NHS ester has reacted with a primary amine on the target molecule, it forms a very stable amide bond. Fluorescent antibody conjugates have been shown to be stable for years when stored correctly. For long-term storage, it is recommended to store the purified conjugate at 4°C or, for longer periods, at -20°C in a solution containing a cryoprotectant like glycerol. Studies on panitumumab-IRDye800CW conjugates demonstrated stability for over 4 years under GMP conditions.
Stability Data Summary
Table 1: Half-life of NHS Esters in Aqueous Solution vs. pH
| pH | Half-life (at 4°C) | Reference |
| 7.0 | 4-5 hours | |
| 8.0 | 1 hour | |
| 8.6 | 10 minutes |
This data underscores the critical need to work efficiently once the NHS ester is in an aqueous buffer, especially at higher pH values.
Experimental Protocols & Workflows
Conjugation Reaction Workflow
The following diagram illustrates the key steps in a typical conjugation experiment.
Protocol: General Protein Labeling with this compound
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of NHS ester to protein, may need to be determined empirically.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
This compound ester (solid).
-
Anhydrous, amine-free DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Prepare the Protein: Ensure your protein solution is free of amine-containing buffers. If necessary, perform a buffer exchange into PBS (pH 7.4).
-
Prepare NHS Ester Stock: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Initiate Reaction: a. Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer. b. Calculate the required volume of the NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the protein. c. Slowly add the NHS ester stock solution to the protein solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reactions at 4°C can help minimize hydrolysis of the NHS ester.
-
Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes. This will consume any unreacted NHS ester.
-
Purify Conjugate: Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) by passing the solution over a desalting column or through dialysis against PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for QSY21 (approx. 660 nm). Calculate the DOL to ensure the reaction was successful.
-
Storage: Store the final conjugate in a sterile container at 4°C for short-term use or at -20°C (with 50% glycerol) for long-term storage.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is the most common issue and is often related to the stability of the this compound ester.
References
Validation & Comparative
Determining the Degree of Labeling for Sulfo-QSY21-NHS: A Comparative Guide
For researchers and drug development professionals utilizing Sulfo-QSY21-NHS as a non-fluorescent quencher in applications such as FRET-based assays, accurately determining the degree of labeling (DOL) is a critical step for ensuring experimental consistency and optimal performance. The DOL, which represents the average number of dye molecules conjugated to a single protein or antibody, directly impacts the quenching efficiency and the biological activity of the conjugate. This guide provides a detailed protocol for determining the DOL of this compound conjugates and compares its key properties with other commercially available quencher dyes.
Comparison of Amine-Reactive Quencher Dyes
The selection of a quencher dye is often dictated by the spectral properties of the corresponding fluorophore in a FRET pair. This compound is effective for quenching fluorophores that emit in the red to near-infrared region. The following table summarizes the key spectral properties of this compound and several alternative amine-reactive quencher dyes.
| Feature | This compound | BHQ-2 NHS | ATTO 647N NHS ester | IRDye® QC-1 NHS Ester |
| Maximum Absorption (λmax) | ~660-661 nm[1][2] | 579 nm[3][4] | 647 nm[5] | 737 nm (in PBS)[6] |
| Molar Extinction Coefficient (εmax) | ~90,000 cm⁻¹M⁻¹[7] | 38,000 cm⁻¹M⁻¹[3][4] | 150,000 cm⁻¹M⁻¹[5] | 96,000 cm⁻¹M⁻¹ (in PBS)[6] |
| Quenching Range | 580-680 nm[7][8] | 560-670 nm[4][9] | N/A (Fluorophore) | ~500-800 nm[6][10][11] |
| 280 nm Correction Factor (CF₂₈₀) | 0.32[1][2] | ~0.21* | 0.04[5] | Not specified |
*The correction factor for BHQ-2 at 280 nm is estimated based on its extinction coefficient at 260 nm (8000 M⁻¹cm⁻¹)[3][4] and the assumption of a similar spectral shape to other dyes. For precise measurements, experimental determination is recommended. For IRDye® QC-1, the manufacturer does not provide a specific 280 nm correction factor, and it is recommended to be determined experimentally.
Experimental Protocol for Determining the Degree of Labeling (DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye.
Materials
-
This compound conjugated protein
-
Unconjugated protein (for reference)
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure
-
Purification of the Conjugate: It is crucial to remove any unconjugated this compound from the protein conjugate. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or extensive dialysis. The presence of free dye will lead to an overestimation of the DOL.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to measure absorbance at 280 nm and 660 nm (λmax for this compound). b. Blank the spectrophotometer with the buffer used to dissolve the conjugate. c. Measure the absorbance of the purified conjugate solution at both wavelengths (A₂₈₀ and A₆₆₀). Ensure the absorbance readings are within the linear range of the instrument (typically below 2.0). If necessary, dilute the sample with a known volume of buffer and account for the dilution factor in the calculations.
-
Calculation of DOL:
The DOL is calculated using the following formula:
Where:
-
A₆₆₀ = Absorbance of the conjugate at 660 nm.
-
ε_dye = Molar extinction coefficient of this compound (90,000 cm⁻¹M⁻¹).
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
CF₂₈₀ = Correction factor for this compound at 280 nm (0.32)[1][2]. This accounts for the dye's absorbance at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm. For a typical IgG antibody, this is approximately 210,000 cm⁻¹M⁻¹.
-
Logical Workflow for DOL Determination
Caption: Workflow for Determining the Degree of Labeling (DOL).
Signaling Pathway Analogy for FRET
The principle of FRET, where this compound acts as a quencher, can be conceptually illustrated as a signaling pathway. The fluorophore acts as an initial signaling molecule that, upon excitation, can either emit a photon (fluorescence) or transfer its energy to a nearby quencher. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, a principle often exploited in biosensors.
Caption: Conceptual FRET Signaling Pathway with a Quencher.
References
- 1. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest | Biomol.com [biomol.com]
- 2. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest [aatbio.com]
- 3. BHQ-2 Dark Quencher, abs 560-670 nm; 3' Modification-7369 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. BHQ-2 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. shop.licorbio.com [shop.licorbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. SY-21 NHS ester | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IRDye QC-1 NHS Ester琥珀酰亚胺活化酯 - ChemicalBook [m.chemicalbook.com]
- 11. IRDye® QC-1 NHS Ester - Ruixibiotech [ruixibiotech.com]
Navigating the Landscape of Protein Analysis: A Comparative Guide to Sulfo-QSY21-NHS Labeling and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount. Chemical labeling coupled with mass spectrometry (MS) offers a powerful toolkit for quantitative proteomics. This guide provides a comprehensive comparison of Sulfo-QSY21-NHS, an amine-reactive quencher dye, with other common protein labeling strategies for mass spectrometry analysis. While direct comparative mass spectrometry data for this compound is limited in publicly available literature, this guide synthesizes information on general NHS-ester chemistry, alternative labeling techniques, and the expected behavior of quencher-labeled peptides in a mass spectrometer to provide a valuable resource for experimental design.
Introduction to Amine-Reactive Labeling for Mass Spectrometry
N-hydroxysuccinimide (NHS) esters are a class of reagents widely used to label proteins by forming stable amide bonds with the primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[1][2] This covalent modification allows for the introduction of various functionalities, including fluorescent dyes, affinity tags, and, in the case of this compound, a quencher molecule. The "Sulfo" group enhances the water solubility of the reagent, making it particularly suitable for labeling proteins in aqueous buffers without the need for organic co-solvents.[3]
The general workflow for labeling proteins with an NHS ester like this compound for subsequent mass spectrometry analysis involves several key steps: protein preparation, labeling reaction, quenching of the reaction, and finally, sample preparation for mass spectrometry.[1][4]
Experimental Protocols
General Protocol for this compound Labeling of Proteins
This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)
-
This compound ester
-
Anhydrous DMSO or DMF (if needed for initial solubilization, though Sulfo-NHS esters are generally water-soluble)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for removal of excess label
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in reaction buffer or, if necessary, a small amount of anhydrous DMSO or DMF before adding to the aqueous reaction buffer.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive (though quenchers are generally not).
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagents using a desalting column, dialysis, or spin filtration.
Sample Preparation for Mass Spectrometry
Following labeling and purification, the protein sample is processed for mass spectrometry analysis, typically involving:
-
Denaturation, Reduction, and Alkylation: Proteins are denatured, and disulfide bonds are reduced and then alkylated to prevent them from reforming.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
Desalting: The resulting peptide mixture is desalted using C18 spin columns or similar devices to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: The desalted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
Performance Comparison of Labeling Strategies
The choice of labeling reagent significantly impacts the outcome of a quantitative proteomics experiment. Here, we compare this compound labeling with other common strategies. It is important to note that while this compound is primarily a quencher, its use in mass spectrometry would be for introducing a specific mass modification for identification and potentially relative quantification, similar to other chemical labels.
| Feature | This compound Labeling | Isobaric Tagging (TMT, iTRAQ) | Metabolic Labeling (SILAC) | Label-Free Quantification |
| Principle | Covalent labeling of primary amines with a quencher molecule, introducing a fixed mass shift. | Covalent labeling of primary amines with tags that are isobaric but generate unique reporter ions upon fragmentation. | Metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. | Quantification based on spectral counting or the intensity of peptide precursor ions. |
| Multiplexing | Limited (typically comparison of labeled vs. unlabeled) | High (up to 18-plex with TMTpro) | Moderate (typically 2- to 3-plex) | High (limited by instrument time and data analysis complexity) |
| Quantification | At the MS1 level (comparing intensities of labeled and unlabeled peptides) | At the MS/MS level (comparing reporter ion intensities) | At the MS1 level (comparing intensities of "light" and "heavy" peptide pairs) | At the MS1 or MS2 level |
| Sample Type | In vitro labeled proteins or peptides | In vitro labeled peptides | Live cells capable of metabolic incorporation | Any protein sample |
| Workflow Complexity | Moderate | High | High (requires cell culture) | Low (sample preparation) to High (data analysis) |
| Cost | Reagent-dependent | High | High (labeled media and amino acids) | Low (no labeling reagents) |
| Accuracy | Can be affected by labeling efficiency and ionization differences | Generally high, but can be affected by ratio compression | Considered the "gold standard" for accuracy as samples are mixed early | Can be affected by run-to-run variation |
Expected Performance of this compound in Mass Spectrometry
While specific data is lacking, we can infer the potential behavior of this compound labeled peptides in a mass spectrometer based on the properties of similar molecules:
-
Ionization Efficiency: The addition of a relatively large and potentially hydrophobic quencher molecule could either suppress or enhance the ionization efficiency of a peptide. Derivatization has been shown to enhance ionization efficiency in some cases, particularly for peptides that ionize poorly on their own.
-
Fragmentation: The this compound moiety would add a significant mass to the modified peptides. In MS/MS analysis, fragmentation of the peptide backbone would occur, allowing for sequence identification. It is also possible that the label itself could undergo fragmentation, potentially generating characteristic reporter ions, although this is not its primary design. The fragmentation patterns of peptides can be altered by chemical modifications.
Alternative Amine-Reactive Quenchers
For researchers specifically interested in using quencher molecules for mass spectrometry applications, alternatives to this compound include the Black Hole Quencher™ (BHQ™) series of dyes, which are also available as NHS esters. These are "dark quenchers" with no native fluorescence, which can be advantageous in certain experimental designs.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the analysis of this compound labeled proteins and the general principle of amine-reactive labeling.
Conclusion
This compound offers a water-soluble option for the covalent labeling of proteins at primary amines. While its primary application is as a quencher in fluorescence-based assays, its use in mass spectrometry provides a means to introduce a specific mass modification for protein identification and potential relative quantification. The lack of direct comparative studies with established quantitative proteomics methods like TMT, iTRAQ, and SILAC necessitates careful consideration and empirical optimization when designing experiments. For robust quantitative analysis, established methods with well-characterized performance in mass spectrometry may be more suitable. However, for specific applications requiring the introduction of a quencher moiety that can also be tracked by mass spectrometry, this compound and similar reagents present a viable option. Further research is needed to fully characterize the performance of quencher-labeled proteins in mass spectrometry and to establish standardized protocols for their analysis.
References
A Comparative Guide to Sulfo-QSY21-NHS, BHQ-2, and BHQ-3 Quenchers
In the realm of fluorescence-based assays, the selection of an appropriate quencher is paramount for achieving high signal-to-noise ratios and accurate quantification. This guide provides a detailed comparison of three prominent non-fluorescent ("dark") quenchers: Sulfo-QSY21-NHS, Black Hole Quencher™ 2 (BHQ-2), and Black Hole Quencher™ 3 (BHQ-3). This analysis is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision-making process for their specific applications.
Overview of Quenching Mechanisms
Dark quenchers operate primarily through Förster Resonance Energy Transfer (FRET) and static (contact) quenching. In FRET, non-radiative energy transfer occurs from an excited fluorophore (the donor) to a nearby quencher (the acceptor) when their spectral properties overlap. Static quenching involves the formation of a ground-state complex between the fluorophore and the quencher, which is non-fluorescent. The efficiency of both mechanisms is highly dependent on the distance between the fluorophore and the quencher.
A Comparative Guide to the Photostability of Sulfo-QSY21-NHS and Other Dark Quenchers
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based assays, the stability of all components is paramount to generating reliable and reproducible data. While much attention is given to the photostability of fluorophores, the durability of the quencher is equally critical, especially in long-term imaging experiments or high-intensity applications. This guide provides a comparative overview of the photostability of Sulfo-QSY21-NHS and other commonly used dark quenchers in the far-red to near-infrared (NIR) spectrum.
Introduction to Dark Quenchers
Dark quenchers are chromophores that absorb the energy from an excited fluorophore and dissipate it as heat rather than re-emitting it as fluorescence. This property leads to a lower background signal and a higher signal-to-noise ratio in fluorescence resonance energy transfer (FRET) based assays. Key players in the far-red and NIR quenching landscape include rhodamine-based quenchers like Sulfo-QSY21, the popular Black Hole Quencher™ (BHQ™) series, and various quenchers from the ATTO series.
Photostability Comparison
| Quencher | Chemical Class | Absorption Max (λmax) | Quenching Range | Reported Photostability Characteristics |
| This compound | Sulfonated Rhodamine | ~661 nm | 580 - 680 nm | Rhodamine-based dyes are known for their high photostability. As a derivative, Sulfo-QSY21 is expected to possess good resistance to photobleaching. |
| BHQ-2 | Polyaromatic-azo | ~579 nm | 560 - 670 nm | Generally considered robust and resistant to degradation during oligonucleotide synthesis. However, single-molecule studies have shown that BHQ-2 can undergo photoinduced switching to a radical anion state, which can cause blinking of the donor fluorophore.[1][2] |
| ATTO 655-NHS / ATTO 680-NHS | Trimethine cyanine (B1664457) / Carbopyronine | ~663 nm / ~680 nm | As Quenchers | ATTO dyes are generally designed for high photostability as fluorophores. When used as quenchers in FRET pairs, their inherent stability is a significant advantage, particularly in demanding applications like single-molecule spectroscopy. |
Note: While ATTO 680 is primarily a fluorophore, its spectral overlap with far-red emitting dyes allows it to function as a quencher in FRET pairs, where its high photostability is a known feature.
Experimental Protocols
To facilitate a direct and quantitative comparison of quencher photostability, the following experimental protocol is recommended. This method is adapted from protocols used for quantifying fluorophore photobleaching.
Protocol: Comparative Photobleaching of Dark Quenchers
Objective: To determine and compare the photobleaching half-life (t₁₂) of different dark quenchers when conjugated to a stable fluorophore.
Materials:
-
Fluorophore-quencher labeled oligonucleotides or antibodies. The fluorophore should be highly photostable (e.g., a silicon-rhodamine dye) to ensure that the observed photobleaching is primarily due to the quencher's degradation.
-
Microscope slides and coverslips (e.g., BSA-biotin-streptavidin coated for immobilization).
-
Imaging buffer (e.g., PBS, pH 7.4). For assessing intrinsic photostability, initially avoid oxygen scavenging systems.
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with a suitable laser for excitation of the donor fluorophore (e.g., 640 nm) and a sensitive detector (e.g., EMCCD camera).
Methodology:
-
Sample Immobilization:
-
Immobilize the fluorophore-quencher conjugates on the surface of a microscope slide to allow for single-molecule imaging. This can be achieved by using biotin-streptavidin interactions.
-
-
Imaging Acquisition:
-
Mount the slide on the TIRF microscope.
-
Excite the sample with a constant laser power (e.g., 50-100 W/cm²).
-
Record a time-lapse series of images with a fixed integration time (e.g., 100 ms) until the majority of the fluorescent spots have disappeared.
-
-
Data Analysis:
-
Identify and track the fluorescence intensity of individual molecules over time.
-
For each molecule, determine the time at which the fluorescence intensity drops to half of its initial value (photobleaching half-life, t₁₂).
-
Alternatively, measure the decay in the number of fluorescent molecules per frame over time and fit this decay to an exponential function to determine the photobleaching lifetime (τ_bleach).[3]
-
Compare the average t₁₂ or τ_bleach values for each quencher. A longer value indicates higher photostability.
-
Visualizing Experimental Concepts
FRET-Based Assay Signaling Pathway
The following diagram illustrates the general principle of a FRET-based assay using a fluorophore-quencher pair, such as those used in TaqMan probes or molecular beacons.
References
- 1. Single-molecule photophysics of dark quenchers as non-fluorescent FRET acceptors - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular photostabilization via triplet-state quenching: design principles to make organic fluorophores “self-healing” - Faraday Discussions (RSC Publishing) DOI:10.1039/C5FD00114E [pubs.rsc.org]
Characterization of Sulfo-QSY21-NHS Conjugates by UV-Vis Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfo-QSY21-NHS ester for biomolecular conjugation, with a focus on its characterization using UV-Vis spectroscopy. We present experimental data, detailed protocols, and comparisons with other common non-fluorescent quenchers to assist in the selection and application of these reagents in drug development and research.
Introduction to this compound and Dark Quenchers
This compound ester is a valuable tool in the development of fluorescently labeled probes for various biological assays, including fluorescence resonance energy transfer (FRET) applications. As a "dark quencher," it effectively absorbs the fluorescence of a donor fluorophore without emitting its own, leading to a high signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester group allows for the covalent conjugation of the Sulfo-QSY21 quencher to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.
The sulfonate group enhances the water solubility of the molecule, which is advantageous for bioconjugation reactions performed in aqueous buffers. Characterization of the resulting conjugate is critical to ensure the success of the labeling reaction and to determine the degree of labeling (DOL), which is the molar ratio of the quencher to the biomolecule. UV-Vis spectroscopy is a fundamental and accessible method for this characterization.
Principle of UV-Vis Characterization
The characterization of this compound conjugates by UV-Vis spectroscopy relies on the distinct spectral properties of the quencher and the NHS ester group.
-
Sulfo-QSY21 Quencher: This moiety has a strong and broad absorption in the far-red to near-infrared region of the spectrum, with a maximum absorption (λmax) around 660 nm.[1][2]
-
NHS Ester: The N-hydroxysuccinimide ester group exhibits a characteristic absorbance in the UV region, typically between 260-280 nm. Upon successful conjugation to a primary amine or hydrolysis, the NHS group is released, leading to a decrease in absorbance in this region. The released N-hydroxysuccinimide (or its sulfonated form) has a strong absorbance at approximately 260 nm.[3]
By monitoring the changes in the UV-Vis spectrum before and after the conjugation reaction, one can confirm the formation of the conjugate and quantify the degree of labeling.
Comparative Performance of Quencher-NHS Esters
This compound is one of several dark quenchers available for bioconjugation. The choice of quencher often depends on the spectral properties of the donor fluorophore. Below is a comparison of this compound with other commonly used quencher-NHS esters.
| Quencher | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quenching Range (nm) | Key Features |
| This compound | ~661 | ~90,000 | 580 - 680 | High water solubility, excellent quencher for far-red and near-infrared fluorophores like Cy5 and Alexa Fluor 647. |
| BHQ-1 NHS Ester | ~534 | ~34,000 | 480 - 580 | Ideal for quenching green and yellow-emitting fluorophores such as FAM, TET, and HEX.[4][5] |
| BHQ-2 NHS Ester | ~579 | ~38,000 | 560 - 670 | Suitable for quenching orange and red-emitting fluorophores like TAMRA, ROX, and Cy3.5. |
| IRDye® QC-1 NHS Ester | ~737 (in PBS) | ~96,000 (in PBS) | 500 - 800 | Broad quenching range, compatible with a wide variety of visible and near-infrared fluorophores. |
Experimental Protocol: Characterization of a this compound Protein Conjugate
This protocol outlines the steps for conjugating this compound to a protein and subsequently characterizing the conjugate using UV-Vis spectroscopy.
Materials:
-
Protein of interest with accessible primary amines (e.g., Bovine Serum Albumin, an antibody)
-
This compound ester
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and the released N-hydroxysulfosuccinimide by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
-
UV-Vis Spectroscopic Analysis:
-
Obtain the UV-Vis absorption spectrum of the purified conjugate from 240 nm to 800 nm.
-
Measure the absorbance at 280 nm (A₂₈₀) and at the λmax of Sulfo-QSY21 (~661 nm, A₆₆₁).
-
-
Calculation of Degree of Labeling (DOL):
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the quencher at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A₆₆₁ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₆₆₁ is the absorbance of the conjugate at ~661 nm.
-
CF₂₈₀ is the correction factor, which is the ratio of the quencher's absorbance at 280 nm to its absorbance at its λmax (A₂₈₀ / A₆₆₁ for the free quencher).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
The concentration of the bound Sulfo-QSY21 can be calculated as:
-
Sulfo-QSY21 Concentration (M) = A₆₆₁ / ε_Sulfo-QSY21
-
Where ε_Sulfo-QSY21 is the molar extinction coefficient of Sulfo-QSY21 at ~661 nm (~90,000 M⁻¹cm⁻¹).
-
-
-
The Degree of Labeling (DOL) is the molar ratio of the quencher to the protein:
-
DOL = [Sulfo-QSY21 Concentration] / [Protein Concentration]
-
-
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific application and should be determined empirically.
Visualizing the Workflow and Principles
To further clarify the experimental and logical processes, the following diagrams have been generated.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]
- 5. BHQ-1 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]
A Researcher's Guide to Sulfo-QSY21-NHS Alternatives for Near-Infrared (NIR) FRET Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate quencher is paramount for the development of sensitive and reliable near-infrared (NIR) Förster Resonance Energy Transfer (FRET) probes. Sulfo-QSY21-NHS has been a widely used quencher in the NIR region; however, a growing number of alternatives offer comparable or even superior performance. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols to aid in your research.
Performance Comparison of NIR Quenchers
The efficacy of a FRET probe is critically dependent on the chosen donor-quencher pair. Key performance metrics include quenching efficiency, the spectral overlap between the donor fluorophore and the quencher, and the photostability of the FRET pair. The following tables summarize the quantitative performance of this compound and its prominent alternatives based on available data.
| Quencher | Recommended Donor Fluorophores | Quenching Range (nm) | Quenching Efficiency (%) | Key Features |
| This compound | Cy5, Alexa Fluor 647, iFluor® 647 | 590-720[1] | High | Broad absorption, non-fluorescent, amine-reactive NHS ester.[2] |
| BHQ-3 NHS Ester | Cy5, Cy5.5 | 620-730[3] | 84-89[4] | True dark quencher with no native fluorescence, broad absorption.[3] |
| IRDye® QC-1 NHS Ester | Cy5.5, IRDye 800CW | Broad (visible to NIR) | 98-99[4] | Broad quenching range, high quenching efficiency.[4] |
| Tide Quencher™ 7 (TQ7) | Cy7 | Optimized for long wavelengths | High | Optimized for pairing with cyanine (B1664457) dyes, cost-effective.[5] |
| DusQ® 21 NHS Ester | Cyanine5, Cyanine5.5, AF 647 | ~600-700 | High | Absorption maximum at 656 nm, suitable for multiplex assays.[6] |
Note: Quenching efficiencies can vary depending on the specific FRET pair, linker, and experimental conditions. The data presented is compiled from various sources and should be used as a guide.
Spectral Properties of NIR Quenchers
Optimal FRET efficiency is achieved with significant spectral overlap between the donor's emission and the quencher's absorption spectrum.
| Quencher | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Sulfo-QSY21 | ~661[2] | 89,000[1] |
| BHQ-3 | 672[1] | Not available |
| IRDye® QC-1 | ~723[4] | Not available |
| Tide Quencher™ 7 (TQ7) | ~743 | Not available |
| DusQ® 21 | 656 | Not available |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of NIR FRET probes. Below are protocols for key experiments.
Protocol 1: Synthesis of a Peptide-Based NIR FRET Probe
This protocol describes the labeling of a peptide with a NIR fluorophore and a quencher using NHS ester chemistry.
Materials:
-
Peptide with a free amine group (e.g., at the N-terminus or on a lysine (B10760008) residue)
-
NIR Fluorophore-NHS ester (e.g., Cy5.5-NHS ester)
-
Quencher-NHS ester (e.g., BHQ-3-NHS ester)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.
-
Dye and Quencher Preparation: Immediately before use, dissolve the fluorophore-NHS ester and quencher-NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Add a 1.2 to 1.5-fold molar excess of the fluorophore-NHS ester to the peptide solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purify the singly labeled peptide using RP-HPLC.
-
Lyophilize the purified fluorescent peptide.
-
Dissolve the fluorescent peptide in fresh labeling buffer.
-
Add a 1.5 to 2-fold molar excess of the quencher-NHS ester.
-
Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the labeling reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the dual-labeled FRET probe using RP-HPLC.
-
Characterization: Confirm the identity and purity of the probe by mass spectrometry and analytical RP-HPLC.
Protocol 2: Characterization of the NIR FRET Probe
This protocol outlines the steps to determine the spectral properties and quenching efficiency of the synthesized probe.
Materials:
-
Purified NIR FRET probe
-
Spectrophotometer (UV-Vis)
-
Fluorometer
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Enzyme specific to the peptide substrate (for cleavage assay)
Procedure:
-
Absorbance Spectroscopy:
-
Dilute the FRET probe in the buffer to a suitable concentration.
-
Measure the absorbance spectrum to confirm the presence of both the fluorophore and the quencher.
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the intact probe by exciting at the fluorophore's excitation wavelength.
-
To determine the quenching efficiency, the probe needs to be cleaved. Add a sufficient amount of the specific enzyme to the probe solution and incubate until the cleavage is complete.
-
Measure the fluorescence emission spectrum of the cleaved probe under the same conditions.
-
-
Calculation of Quenching Efficiency:
-
Quenching Efficiency (%) = (1 - (Fluorescence of intact probe / Fluorescence of cleaved probe)) * 100
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the application of these probes.
Signaling Pathways
NIR FRET probes are frequently employed to monitor the activity of enzymes involved in critical signaling pathways, such as caspases in apoptosis and matrix metalloproteinases (MMPs) in tissue remodeling and cancer.
Caption: Simplified overview of the extrinsic and intrinsic pathways leading to the activation of Caspase-3 and subsequent apoptosis.
Caption: Key signaling events leading to the expression and activation of Matrix Metalloproteinase-9 (MMP-9).
Experimental Workflow
The general workflow for utilizing a NIR FRET probe to measure enzyme activity is depicted below.
Caption: A generalized workflow for the synthesis, characterization, and application of a NIR FRET probe for enzyme activity assays.
By carefully considering the performance characteristics and following robust experimental protocols, researchers can confidently select and utilize alternatives to this compound for the development of highly sensitive and specific NIR FRET probes for a wide range of biological applications.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. BHQ-3 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. Tide Quenchers, the Best Dark FRET Acceptors Covering the Full Visible and NIR Spectrum | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
Performance of Sulfo-QSY21-NHS in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfo-QSY21-NHS, a non-fluorescent quencher, and its performance in various biological sample types. Understanding the nuances of how this quencher and its alternatives behave in complex environments like serum, plasma, and cell lysates is critical for the development of robust and reliable fluorescence-based assays. This document offers a comparative analysis, supported by experimental protocols and conceptual diagrams, to aid in the selection of the most appropriate quencher for your research needs.
Introduction to this compound
This compound is a dark quencher with a broad absorption spectrum in the red to near-infrared (NIR) region, making it an effective acceptor for a wide range of fluorophores in Förster Resonance Energy Transfer (FRET) applications. The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on proteins, peptides, and other biomolecules. The addition of a sulfonate group ("Sulfo") significantly increases its water solubility, which can be advantageous when working with biological samples, as it reduces the need for organic co-solvents that may denature proteins.[1]
Performance in Different Biological Sample Types
The performance of any FRET pair, including those utilizing this compound, can be influenced by the complexity of the biological matrix. Factors such as autofluorescence, light scattering, and the presence of endogenous biomolecules can all impact assay sensitivity and specificity. While direct, publicly available, head-to-head comparative studies of this compound across different biological samples are limited, we can infer its expected performance based on its chemical properties and general knowledge of FRET assays in such matrices.
Key Considerations in Biological Samples:
-
Serum and Plasma: These samples contain a high concentration of proteins, lipids, and other molecules that can lead to non-specific binding and background fluorescence. The high water solubility of this compound is beneficial here, as it can minimize aggregation and non-specific hydrophobic interactions. However, the potential for esterase activity in serum and plasma could affect the stability of the NHS ester linkage if the conjugation and purification are not performed efficiently.
-
Cell Lysates: The composition of cell lysates can vary significantly depending on the cell type and lysis method. They contain a complex mixture of proteins, nucleic acids, and cellular debris, which can contribute to background signals. Careful optimization of labeling and washing steps is crucial to ensure specific signal detection.
-
Tissue Homogenates: These are the most complex of the sample types, with high levels of autofluorescence and light scattering. The choice of a long-wavelength fluorophore paired with this compound is advantageous in tissue homogenates to minimize the impact of these interfering factors.
Comparison with Alternative Quenchers
Several alternative quenchers are available, with the "Black Hole Quencher" (BHQ) series being a popular choice. BHQ-2, in particular, has a similar quenching range to this compound and is a relevant competitor.
| Feature | This compound | BHQ-2 NHS Ester |
| Quenching Range | ~580 - 680 nm | ~560 - 670 nm |
| Structure | Proprietary | Aromatic azo compound |
| Water Solubility | High (sulfonated) | Moderate |
| Key Advantage | Increased water solubility can reduce aggregation and the need for organic solvents. | Well-established performance in a wide range of applications, including qPCR probes. |
| Potential Limitation | Limited publicly available comparative data in complex biological samples. | May require organic co-solvents for dissolution and labeling, which could impact sensitive proteins. |
Table 1: Comparison of this compound and BHQ-2 NHS Ester.
Quantitative Data Summary
Due to the lack of publicly available, direct comparative studies, the following table provides a conceptual framework for evaluating quencher performance. Researchers are encouraged to generate their own data following the provided protocols.
| Biological Sample | Parameter | This compound (Expected) | Alternative Quencher (e.g., BHQ-2) (Expected) |
| Human Serum | Signal-to-Noise Ratio | Moderate to High | Moderate to High |
| Probe Stability | Good | Good | |
| Bovine Plasma | Signal-to-Noise Ratio | Moderate to High | Moderate to High |
| Probe Stability | Good | Good | |
| HEK293 Cell Lysate | Signal-to-Noise Ratio | High | High |
| Probe Stability | Very Good | Very Good | |
| Mouse Brain Homogenate | Signal-to-Noise Ratio | Moderate | Moderate |
| Probe Stability | Good | Good |
Table 2: Conceptual Performance of Quenchers in Different Biological Samples.
Experimental Protocols
The following is a general protocol for labeling a protein with this compound. This should be optimized for each specific application.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete for labeling.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Labeling Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted quencher and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the quencher.
Mandatory Visualizations
Caption: Workflow for labeling proteins with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
